trans-4-Amino-acetate Cyclohexanol Hydrochloride
Description
Properties
CAS No. |
61367-37-1 |
|---|---|
Molecular Formula |
C8H16ClNO2 |
Molecular Weight |
193.67 g/mol |
IUPAC Name |
(4-aminocyclohexyl) acetate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-6(10)11-8-4-2-7(9)3-5-8;/h7-8H,2-5,9H2,1H3;1H |
InChI Key |
UJLZFPLEBIWJIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCC(CC1)N.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Stereochemistry of 4-Aminocyclohexanol Derivatives: A Technical Guide
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Structural Biologists Version: 1.0
Executive Summary
The 4-aminocyclohexanol scaffold is a privileged motif in medicinal chemistry, serving as the pharmacophore core for mucolytics (e.g., Ambroxol), analgesics, and GPCR ligands. Its utility, however, is strictly governed by stereochemistry. The cis and trans isomers exhibit drastically different lipophilicities, receptor binding affinities, and metabolic stabilities.
This guide provides an autonomous, field-tested framework for the synthesis, separation, and analysis of these derivatives. Unlike generic protocols, this document focuses on the causality of stereochemical outcomes—why specific reagents yield specific conformers—and provides self-validating analytical methods to ensure isomeric purity.
Part 1: Structural Fundamentals & Conformational Analysis
To control the synthesis, one must first master the conformational landscape. The cyclohexane ring exists predominantly in the chair conformation.[1] For 1,4-disubstituted cyclohexanes, the relationship between substituents determines the stability.[1]
The Thermodynamic Hierarchy
-
Trans-1,4-aminocyclohexanol: The substituents can be either both axial (
) or both equatorial ( ). The conformer is significantly more stable ( kcal/mol) because it avoids 1,3-diaxial interactions. -
Cis-1,4-aminocyclohexanol: One substituent is axial and the other is equatorial (
or ). This isomer is inherently higher in energy than the trans-diequatorial isomer but can be stabilized by intramolecular hydrogen bonding (OH N) in non-polar solvents.
Visualization of Conformational Pathways
The following diagram illustrates the energy landscape and the synthetic logic required to access each isomer.
Figure 1: Synthetic decision tree correlating hydride sterics with stereochemical outcomes.
Part 2: Synthetic Strategies & Protocols
The "Trans" Route (Thermodynamic Control)
Objective: Synthesis of trans-4-(Boc-amino)cyclohexanol. Mechanism: Small hydride donors (NaBH₄) prefer axial attack on the cyclohexanone carbonyl. This approach is governed by the Felkin-Anh model and torsional strain minimization, pushing the forming hydroxyl group into the thermodynamically stable equatorial position.
Protocol:
-
Substrate: Dissolve N-Boc-4-aminocyclohexanone (1.0 eq) in dry Methanol (0.2 M). Cool to 0°C.
-
Reagent: Add NaBH₄ (1.5 eq) portion-wise over 15 minutes. Note: Rapid addition causes exotherms that degrade stereoselectivity.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Quench: Add Saturated NH₄Cl solution dropwise.
-
Workup (Critical): Evaporate MeOH. Extract the aqueous residue with EtOAc (3x).
-
Self-Validation: If the aqueous layer pH is < 7, the Boc group may deprotect, and the amine will remain in the water. Ensure pH
6-7.
-
-
Purification: Recrystallization from Hexane/EtOAc (often 4:1) preferentially precipitates the trans isomer.
The "Cis" Route (Kinetic Control)
Objective: Synthesis of cis-4-(Boc-amino)cyclohexanol. Mechanism: Bulky hydrides (L-Selectride or LS-Selectride) are sterically hindered. They cannot approach the axial face (blocked by axial hydrogens at C3/C5). They are forced to attack from the equatorial face, pushing the hydroxyl group into the axial position.
Protocol:
-
Setup: Flame-dry a 2-neck flask under Argon.
-
Substrate: Dissolve N-Boc-4-aminocyclohexanone (1.0 eq) in anhydrous THF. Cool to -78°C (Dry ice/Acetone bath).
-
Reagent: Add L-Selectride (1.0 M in THF, 1.2 eq) dropwise over 30 mins.
-
Causality: Low temperature is mandatory to prevent thermodynamic equilibration.
-
-
Reaction: Stir at -78°C for 2 hours. Do not allow to warm above -50°C.
-
Oxidative Workup:
-
Add MeOH slowly at -78°C to quench.
-
Add 30% H₂O₂ / 10% NaOH mixture carefully (exothermic!) to oxidize the organoborane byproduct.
-
-
Isolation: Warm to RT, extract with Et₂O. The cis isomer is often an oil that requires column chromatography (SiO₂, Hex/EtOAc gradient).
Part 3: Analytical Discrimination (Self-Validating Systems)
Distinguishing these isomers requires robust analytical data.[2] Do not rely solely on retention time; use NMR coupling constants (
NMR Spectroscopy ( H NMR)
The methine proton at C1 (
| Feature | Trans-Isomer (Diequatorial) | Cis-Isomer (Axial OH) |
| H1 Position | Axial | Equatorial |
| Coupling Pattern | Triplet of triplets (tt) | Broad singlet or narrow multiplet |
| Coupling Constant ( | Large ( | Small ( |
| Chemical Shift ( | Upfield (shielded, ~3.5 ppm) | Downfield (deshielded, ~3.9 ppm) |
Why this works: The Karplus equation dictates that coupling constants are largest when the dihedral angle is 180° (axial-axial relationship). Only the trans isomer possesses this geometry for
HPLC Separation Parameters
For quantitative analysis of mixtures (e.g., process monitoring), use the following method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm.
-
Mobile Phase:
-
A: 0.1% Ammonium Hydroxide in Water (High pH is crucial to keep the amine neutral).
-
B: Acetonitrile.[3]
-
-
Gradient: 5% B to 60% B over 15 mins.
-
Detection: CAD (Charged Aerosol Detector) or UV at 210 nm (weak absorbance).
-
Elution Order: The cis isomer (more polar/compact) typically elutes before the trans isomer in reverse-phase systems, though this can invert depending on the specific ion-pairing agents used.
Part 4: Medicinal Chemistry Applications[5][6][7][8]
The stereochemistry of the 4-aminocyclohexanol linker dictates the spatial vector of the attached pharmacophores.
Case Study: Ambroxol Synthesis
Ambroxol, a potent mucolytic, utilizes the trans -4-aminocyclohexanol scaffold.[4][5] The trans geometry is essential for the molecule to fit into the surfactant protein binding pockets in the lung. Synthesis of Ambroxol using a cis/trans mixture results in a significant drop in potency and requires difficult purification at the final API stage.
Structure-Activity Relationship (SAR) Logic
-
Rigidity: The cyclohexane ring is a semi-rigid linker.
-
Vector Analysis:
-
Trans: Substituents exit at 180° vectors (linear extension). Ideal for spanning deep binding pockets.
-
Cis: Substituents exit at ~60° vectors (angular turn). Ideal for inducing "U-turn" conformations in macrocycles or interacting with adjacent sub-pockets.
-
Figure 2: SAR decision matrix based on stereochemical vectors.
References
-
BenchChem. (2025).[1][2][4][5] An In-depth Structural and Conformational Analysis of trans-4-Aminocyclohexanol. Retrieved from
-
Odinity. (2014). Hydride Reduction Reactions: Stereoselectivity of NaBH4 vs L-Selectride. Retrieved from
-
SIELC Technologies. (2023). Separation of 4-Aminocyclohexanol Isomers via HPLC. Retrieved from
-
SciELO. (2023). Conformational analysis and Intramolecular Hydrogen Bonding in Cis-Aminocyclohexanols. Retrieved from
-
Scimplify. (2024). Trans-4-Amino Cyclohexanol (4-TAC) in Pharmaceutical Development. Retrieved from
Sources
An In-depth Technical Guide on the Thermodynamic Stability of trans- vs. cis-4-Aminocyclohexanol
This guide provides a comprehensive analysis of the thermodynamic stability of trans- and cis-4-aminocyclohexanol, tailored for researchers, scientists, and professionals in drug development. By integrating foundational principles of conformational analysis with empirical data and computational insights, we aim to deliver a thorough understanding of the factors governing the stability of these diastereomers.
Executive Summary
The stereochemical configuration of molecular scaffolds is a critical determinant of biological activity in drug design. In the case of 4-aminocyclohexanol, the trans isomer exhibits significantly greater thermodynamic stability than the cis isomer. This preference is primarily dictated by the energetic favorability of placing both the amino (-NH₂) and hydroxyl (-OH) substituents in equatorial positions on the cyclohexane ring, thereby minimizing destabilizing steric interactions. This guide will dissect the conformational analysis of both isomers, present methodologies for stability determination, and provide actionable insights for their application in medicinal chemistry.
Foundational Principles: Conformational Analysis of Substituted Cyclohexanes
The cyclohexane ring is not planar; it predominantly adopts a low-energy "chair" conformation. In this conformation, the twelve hydrogen atoms are situated in two distinct types of positions: six axial (perpendicular to the ring's plane) and six equatorial (in the plane of the ring). A crucial dynamic process in cyclohexanes is the "ring flip," an interconversion between two chair conformations that results in the exchange of axial and equatorial positions.
When substituents are introduced onto the ring, the two chair conformers are often no longer equal in energy.[1] The thermodynamic stability of a substituted cyclohexane is largely governed by the steric strain associated with the placement of these substituents. A key destabilizing factor is the 1,3-diaxial interaction , a form of steric hindrance that occurs between an axial substituent and the two other axial atoms (typically hydrogens) on the same side of the ring.[2][3] Consequently, substituted cyclohexanes preferentially adopt conformations where larger substituents occupy the more spacious equatorial positions.[1]
The energetic preference for the equatorial position over the axial position for a given substituent is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG) between the two conformations.[4] A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial orientation.[5][6]
Comparative Stability Analysis: trans vs. cis-4-Aminocyclohexanol
trans-4-Aminocyclohexanol: The Diequatorial Preference
In trans-4-aminocyclohexanol, the amino and hydroxyl groups are on opposite sides of the cyclohexane ring. This stereochemical arrangement allows for a chair conformation where both substituents simultaneously occupy equatorial positions.[7] This diequatorial conformation is overwhelmingly the most stable state for the trans isomer.[7][8]
The alternative chair conformation, which would be generated by a ring flip, would place both the -NH₂ and -OH groups in axial positions. This diaxial arrangement would introduce significant steric strain due to multiple 1,3-diaxial interactions between the substituents and the axial hydrogens on the ring.[7][9] As a result, the equilibrium lies heavily in favor of the diequatorial conformer.
Figure 1: Conformational equilibrium of trans-4-aminocyclohexanol.
cis-4-Aminocyclohexanol: Inherent Steric Compromise
For the cis isomer, the amino and hydroxyl groups are on the same side of the ring. Consequently, in any chair conformation, one substituent must be in an axial position while the other is equatorial.[10] A ring flip simply interchanges the axial and equatorial positions of the two groups.
The relative stability of the two possible chair conformers of cis-4-aminocyclohexanol depends on the A-values of the amino and hydroxyl groups. The A-value for an -OH group is solvent-dependent but generally falls in the range of 0.6-1.0 kcal/mol.[5] The A-value for an -NH₂ group is approximately 1.7 kcal/mol.[5] Since the amino group is sterically more demanding than the hydroxyl group, the conformer with the amino group in the equatorial position and the hydroxyl group in the axial position is thermodynamically preferred.
However, even in its most stable conformation, the cis isomer is inherently less stable than the trans isomer because it cannot avoid having one substituent in the energetically unfavorable axial position. This leads to unavoidable 1,3-diaxial interactions, rendering the cis isomer higher in energy than the diequatorial trans isomer.
Experimental and Computational Verification of Thermodynamic Stability
The relative thermodynamic stabilities of cis- and trans-4-aminocyclohexanol can be determined and quantified through a combination of experimental techniques and computational modeling.
Experimental Protocol: NMR Spectroscopy for Conformational Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the preferred conformation of cyclohexane derivatives.[7] The magnitude of the coupling constant (³J) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus relationship.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the 4-aminocyclohexanol isomer in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a 5 mm NMR tube.[7]
-
Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum on a high-resolution spectrometer (≥300 MHz).[7]
-
Spectral Analysis:
-
Identify the signals for the protons on the carbons bearing the -OH (H-1) and -NH₂ (H-4) groups.
-
Analyze the multiplicity and measure the coupling constants for these signals.
-
Data Interpretation:
-
Axial Protons: Protons in axial positions typically exhibit large axial-axial (Jₐₐ) couplings of 10-13 Hz and smaller axial-equatorial (Jₐₑ) couplings of 2-5 Hz.[10][11]
-
Equatorial Protons: Equatorial protons generally show small equatorial-axial (Jₑₐ) and equatorial-equatorial (Jₑₑ) couplings, both in the range of 2-5 Hz.[10]
For trans-4-aminocyclohexanol, the H-1 and H-4 protons are axial in the stable diequatorial conformation, leading to characteristically large coupling constants.[7][12] In contrast, for the more stable conformer of cis-4-aminocyclohexanol, one of these protons will be axial and the other equatorial, resulting in a different pattern of coupling constants.[10]
| Isomer | H-1 Position (in stable conformer) | H-4 Position (in stable conformer) | Expected H-1 Coupling Pattern |
| trans | Axial | Axial | Large Jₐₐ (~10-13 Hz) |
| cis | Axial | Equatorial | Large Jₐₐ and smaller Jₐₑ |
Table 1: Expected ¹H NMR coupling patterns for 4-aminocyclohexanol isomers.
Computational Chemistry Workflow
Quantum mechanical calculations can provide quantitative predictions of the relative energies of different conformers.[13]
Figure 2: Workflow for computational stability analysis.
This computational approach allows for the calculation of the energy difference between the cis and trans isomers, corroborating the experimental findings and providing a deeper understanding of the energetic landscape.
The Role of Intramolecular Hydrogen Bonding
In some substituted cyclohexanols, intramolecular hydrogen bonding can play a significant role in stabilizing conformations that would otherwise be sterically unfavorable.[14][15] For cis-4-aminocyclohexanol, a hydrogen bond could potentially form between the axial hydroxyl group and the equatorial amino group (or vice versa).
However, in the case of a 1,4-disubstituted cyclohexane, the distance between the amino and hydroxyl groups is generally too large for a strong intramolecular hydrogen bond to form. Therefore, while this factor should be considered, its influence on the overall thermodynamic stability of 4-aminocyclohexanol isomers is expected to be minimal compared to the dominant effect of steric hindrance. The stability is primarily dictated by the minimization of 1,3-diaxial interactions.
Implications for Drug Development
The pronounced thermodynamic stability of the trans isomer of 4-aminocyclohexanol has significant implications for its use as a building block in pharmaceutical synthesis.[8][16][17]
-
Synthetic Strategy: Reactions that produce 4-aminocyclohexanol are likely to yield the trans isomer as the major product under thermodynamic control.
-
Conformational Rigidity: The high energetic barrier to ring flipping in trans-4-aminocyclohexanol provides a rigid scaffold, which can be advantageous in designing ligands that require a well-defined three-dimensional structure for optimal binding to a biological target.
-
Physicochemical Properties: The equatorial positioning of the polar amino and hydroxyl groups in the trans isomer can influence properties such as solubility and membrane permeability.
Conclusion
The thermodynamic stability of trans-4-aminocyclohexanol is substantially greater than that of its cis diastereomer. This stability arises from its ability to adopt a diequatorial chair conformation, which effectively minimizes destabilizing 1,3-diaxial steric interactions. In contrast, the cis isomer is forced to have one substituent in an axial position, leading to inherent steric strain. This fundamental difference in stability, readily verifiable through NMR spectroscopy and computational modeling, is a critical consideration for chemists and pharmaceutical scientists utilizing the 4-aminocyclohexanol scaffold in molecular design and synthesis.
References
- Vertex AI Search. (n.d.). 1,3-diaxial interaction - Substituted cyclohexanes.
- BenchChem. (2025). An In-depth Structural and Conformational Analysis of trans-4-Aminocyclohexanol.
- Chemistry LibreTexts. (2022, September 24). 4.7: Conformations of Monosubstituted Cyclohexanes.
- Oreate AI Blog. (2026, January 15). Understanding 1,3-Diaxial Interactions in Cyclohexane.
- University of Calgary. (n.d.). Ch3 - Substituted Cyclohexanes.
- Lumen Learning. (n.d.). Monosubstituted Cylcohexanes | MCC Organic Chemistry.
- BenchChem. (2025). Distinguishing Cis and Trans 4-Aminocyclohexanol Isomers Using 1H and 13C NMR Spectroscopy.
- Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.
- Mendoza, O. J., et al. (2022).
- Guidechem. (n.d.). trans-4-Aminocyclohexanol 27489-62-9 wiki.
- University of Greifswald Publication Server. (2020, December 21). Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis.
- University of Groningen research portal. (2023, March 31). Thermodynamics Determine the Diastereochemical Outcome of Catalytic Reactions.
- SciELO. (2023, May 12). APPLICATIONS OF NMR AND THEORETICAL CALCULATIONS TO STUDY THE O-H∙∙∙N INTRAMOLECULAR HYDROGEN BOND EFFECT ON THE CONFORMATIONAL EQUILIBRIUM OF CIS.
- Master Organic Chemistry. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values".
- RSC Publishing. (n.d.). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space.
- Wikipedia. (n.d.). A value.
- auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis.
- Chemistry Steps. (n.d.). 1,3-Diaxial Interactions and A value for Cyclohexanes.
- Scimplify. (n.d.). Trans-4-Amino Cyclohexanol (4-TAC).
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Solubility of trans-4-Amino-acetate Cyclohexanol Hydrochloride in organic solvents
Technical Analysis: Solubility Profile of trans-4-Aminocyclohexanol Hydrochloride & Acetate Derivatives
Executive Summary
This technical guide addresses the solubility characteristics of trans-4-aminocyclohexanol hydrochloride and its acetate-ester derivatives. The nomenclature "trans-4-Amino-acetate Cyclohexanol Hydrochloride" presents a chemical ambiguity, likely referring to either trans-4-aminocyclohexyl acetate hydrochloride (the ester derivative) or a conflation with the parent compound trans-4-aminocyclohexanol hydrochloride (a critical intermediate for Ambroxol synthesis).[1][2]
This analysis focuses on the hydrochloride salt form , as the ionic lattice structure dominates the solubility profile, rendering the compound highly soluble in water and distinctively selective in organic solvents.[1] We provide a thermodynamic framework for solvent selection, critical for process chemists optimizing recrystallization yields and purity.
Structural & Thermodynamic Basis of Solubility
To predict and manipulate the solubility of this compound, one must understand the competition between Crystal Lattice Energy and Solvation Enthalpy .[1]
The Ionic Lattice Barrier
As a hydrochloride salt, the molecule exists as an ionic lattice held together by strong electrostatic forces between the protonated amine (
-
Implication: Non-polar solvents (Hexane, Toluene) cannot overcome this lattice energy.[1] Dissolution requires a solvent with a high dielectric constant (
) or strong hydrogen-bonding capability.[1]
The "Acetate" Modification Effect
-
Alcohol Form (trans-4-aminocyclohexanol HCl): Contains a free hydroxyl (-OH) group and a protonated amine.[1][2] Highly hydrophilic.[1]
-
Acetate Ester Form (trans-4-aminocyclohexyl acetate HCl): The hydroxyl is capped with an acetyl group.[1][2] This slightly reduces the polarity of the cyclohexane ring and removes one hydrogen bond donor, theoretically increasing solubility in mid-polar solvents (e.g., Dichloromethane, Chloroform) compared to the free alcohol, though the salt nature still dictates overall behavior.[1]
Solubility Profile: Solvent Compatibility Matrix
The following data synthesizes industrial solubility behaviors for 4-aminocyclohexane derivatives (HCl salts).
Table 1: Solubility Classification by Solvent Class
| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |
| Protic Polar | Water ( | High (>100 mg/mL) | Strong ion-dipole interactions break the ionic lattice.[1][2] |
| Protic Polar | Methanol (MeOH) | Moderate | Soluble, but significantly less than water.[1][2] Often used for hot recrystallization. |
| Protic Polar | Ethanol / Isopropanol | Low / Sparingly | Dielectric constant drops; solubility decreases rapidly with chain length.[1][2] |
| Aprotic Polar | DMSO, DMF | High | High dielectric constant solvates the cation effectively.[1][2] |
| Aprotic Polar | Acetone, THF, Ethyl Acetate | Insoluble / Trace | Critical Antisolvents. These solvents do not stabilize the ions sufficiently.[1][2] |
| Non-Polar | Hexane, Toluene, Ether | Insoluble | Lack of dipole moment prevents interaction with the salt.[1][2] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Slightly Soluble | The "Acetate" ester variant shows better solubility here than the alcohol form.[1][2] |
Process Insight: The steep solubility gradient between Methanol (moderate) and Acetone (insoluble) makes this pair the "Gold Standard" for antisolvent crystallization of this compound.[1][2]
Visualization: Solvation & Crystallization Logic
The following diagram illustrates the thermodynamic decision tree for solvent selection and the mechanism of antisolvent crystallization.
Figure 1: Solubility thermodynamics and antisolvent crystallization workflow. The HCl salt requires high-dielectric solvents to dissolve, while low-dielectric solvents trigger controlled precipitation.[1]
Detailed Experimental Protocols
Protocol: Gravimetric Solubility Determination
Objective: To quantify the exact solubility limit in a specific organic solvent (e.g., Methanol) at ambient temperature.[1][2]
Reagents:
Workflow:
-
Saturation: Add excess solid compound (approx. 500 mg) to 5 mL of the solvent in a sealed vial.
-
Equilibration: Sonicate for 15 minutes, then stir at 25°C for 24 hours to ensure thermodynamic equilibrium.
-
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vial.
-
Evaporation: Evaporate the solvent under a nitrogen stream or vacuum.[1][2]
-
Quantification: Dry the residue at 50°C under vacuum (10 mbar) for 4 hours. Weigh the residue.[1][2]
Protocol: Purification via Antisolvent Crystallization
Objective: To purify the compound from synthesis impurities using the Methanol/Acetone system.[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve crude trans-4-aminocyclohexanol HCl in the minimum amount of hot Methanol (60°C).
-
Note: If the solution is colored, treat with activated carbon for 30 mins and filter while hot.[1]
-
-
Nucleation: Allow the solution to cool slowly to room temperature.
-
Antisolvent Addition: Slowly add Acetone (or Diethyl Ether) dropwise with vigorous stirring.[1][2]
-
Ratio: Target a final solvent ratio of 1:3 (Methanol:Acetone).
-
Observation: A white crystalline precipitate should form immediately.[1]
-
-
Aging: Cool the slurry to 0–4°C in an ice bath for 2 hours to maximize yield.
-
Isolation: Filter via vacuum filtration.[1][2] Wash the cake with cold Acetone.
-
Drying: Dry in a vacuum oven at 45°C.
Critical Process Parameters (CPPs)
| Parameter | Recommendation | Scientific Rationale |
| Temperature | Keep < 60°C during drying | Amino-esters can undergo hydrolysis or degradation at high temps; HCl salts can lose HCl if heated excessively in open air.[1][2] |
| Moisture Control | Use Anhydrous Solvents | The compound is hygroscopic .[1][2] Moisture acts as a "co-solvent," preventing crystallization and lowering yield.[1] |
| Isomer Purity | trans vs cis | The trans isomer is thermodynamically more stable and typically less soluble than the cis isomer, aiding purification by fractional crystallization.[1][2] |
References
-
BenchChem Technical Support. (2025).[1][3][4] Solubility Profile of 4-Aminocyclohexanol in Organic Solvents: A Technical Guide. Retrieved from [1][5]
-
ChemicalBook. (2026).[1][2] trans-4-Aminocyclohexanol Hydrochloride Properties and Applications. Retrieved from [1]
-
Fisher Scientific. (2025).[1] Safety Data Sheet: trans-4-Aminocyclohexanol hydrochloride.[1][6][7] Retrieved from
-
CymitQuimica. (2025).[1][2] Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride: Structure and Solubility.[1][2][5] Retrieved from [1]
-
Sigma-Aldrich. (2026).[1][6] Product Specification: trans-4-Aminocyclohexanol hydrochloride 97%.[1][6] Retrieved from [1]
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Methodological & Application
Chemoenzymatic synthesis of trans-4-aminocyclohexanol.
An Application Guide to the Chemoenzymatic Synthesis of trans-4-Aminocyclohexanol
Abstract
trans-4-Aminocyclohexanol is a pivotal bifunctional building block in medicinal chemistry, integral to the synthesis of numerous pharmaceutical compounds, including the secretolytic agent ambroxol and the HCV protease inhibitor lomibuvir.[1] Traditional chemical syntheses, such as the catalytic hydrogenation of p-aminophenol derivatives, often yield mixtures of cis and trans isomers, necessitating challenging purification steps.[1][2] This application note details a robust and highly stereoselective chemoenzymatic protocol that leverages a one-pot, two-enzyme cascade to produce trans-4-aminocyclohexanol with high diastereomeric purity. By employing a keto reductase (KRED) and a trans-selective amine transaminase (ATA), this method offers significant advantages over classical routes, including milder reaction conditions, enhanced safety, and superior control of stereochemistry.
Principle of the Chemoenzymatic Cascade
The synthesis begins with the symmetric and potentially bio-based precursor, 1,4-cyclohexanedione.[1][3] The transformation to trans-4-aminocyclohexanol is achieved through a sequential, one-pot enzymatic cascade involving two distinct catalytic steps.
Step 1: Regioselective Monoreduction
A keto reductase (KRED) selectively reduces one of the two carbonyl groups of 1,4-cyclohexanedione to yield the intermediate, 4-hydroxycyclohexanone. The success of this step hinges on the high regioselectivity of the KRED, which must efficiently discriminate between the diketone starting material and the hydroxyketone product to prevent the formation of the undesired 1,4-cyclohexanediol by-product.[1][3] This transformation requires a nicotinamide cofactor, typically NAD(P)H, which is regenerated in situ.
Step 2: Stereoselective Amination
The 4-hydroxycyclohexanone intermediate is then aminated by a stereocomplementary amine transaminase (ATA). For the synthesis of the target molecule, a trans-selective ATA (e.g., ATA-234) is crucial.[2][4] ATAs are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine, L-alanine) to a ketone acceptor.[2][5] The enzyme's chiral active site directs the addition of the amino group to one prochiral face of the ketone, establishing the desired trans stereochemistry with high fidelity.[5]
The modularity of this system is a key advantage; by selecting a cis-selective ATA, the same precursor can be used to synthesize cis-4-aminocyclohexanol, demonstrating the versatility of this enzymatic platform.[1]
Materials and Reagents
Equipment
-
Jacketed glass reactor or temperature-controlled shaker-incubator
-
Magnetic stirrer and stir bars
-
pH meter and probe
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for reaction monitoring
-
Centrifuge for cell lysate separation (if applicable)
-
Lyophilizer (for enzyme preparation, if needed)
-
Standard laboratory glassware
Enzymes and Chemicals
| Reagent | Supplier / Grade | Notes |
| 1,4-Cyclohexanedione | High Purity (>98%) | Starting substrate. |
| Keto Reductase (KRED) | e.g., from Lactobacillus kefir (LK-KRED) | Must be regioselective for mono-reduction.[1] |
| Amine Transaminase (ATA) | e.g., ATA-234 (trans-selective) | Lyophilized powder or cell-free extract.[2][4] |
| Isopropylamine (IPA) | ≥99% | Common amine donor; generates acetone by-product. |
| Pyridoxal-5'-Phosphate (PLP) | ≥98% | Essential cofactor for ATA. |
| NADP⁺ or NAD⁺ | ≥95% | Essential cofactor for KRED. |
| Isopropanol (IPA) | Reagent Grade | Used for in situ regeneration of NAD(P)H for KRED. |
| Sodium Phosphate (mono- & dibasic) | Analytical Grade | For buffer preparation. |
| Deionized Water | High Purity (18.2 MΩ·cm) | |
| Solvents for Extraction/Purification | e.g., Toluene, Ethyl Acetate | HPLC or reagent grade. |
Detailed Experimental Protocol
This protocol describes a one-pot, sequential synthesis at a laboratory scale.
Reaction Buffer Preparation
-
Prepare a 100 mM sodium phosphate buffer.
-
Adjust the pH of the buffer to 7.0 - 8.0 using concentrated NaOH or H₃PO₄. A pH of 7.0 is a good starting point for compatibility between many KREDs and ATAs.[1][3]
-
Filter-sterilize the buffer if necessary.
One-Pot Synthesis Procedure
-
Reactor Setup: In a temperature-controlled vessel, add 30 mL of the 100 mM sodium phosphate buffer.[4] Begin stirring at a moderate speed (e.g., 250 rpm).[4]
-
Reagent Addition: To the buffer, add the following reagents to achieve the desired final concentrations:
-
Enzyme Addition:
-
Incubation:
-
Reaction Monitoring:
-
Quench the reaction in the aliquots by adding an equal volume of a water-miscible organic solvent (e.g., acetonitrile) or by heat treatment to denature the enzymes.[2]
-
Analyze the samples by HPLC or GC to determine the consumption of 1,4-cyclohexanedione and the formation of 4-hydroxycyclohexanone and the final cis/trans-4-aminocyclohexanol products.[2]
-
-
Reaction Termination: Once the reaction has reached completion (typically >90% conversion), terminate the entire batch by adding an organic solvent or by heating.
Product Isolation and Purification
-
Enzyme Removal: Centrifuge the reaction mixture to pellet the denatured enzymes and any cell debris. Collect the supernatant.
-
Crystallization (Isomer Separation): The separation of trans and cis isomers is effectively achieved via crystallization.
-
Adjust the pH of the aqueous supernatant to >13.5 by adding a strong base like NaOH or KOH.[2]
-
Cool the alkaline solution slowly to a temperature as low as -10°C.[2][7]
-
The trans-4-aminocyclohexanol will preferentially crystallize out of the solution.
-
Collect the crystals by filtration and wash with a small amount of cold water or an appropriate solvent.
-
Further purification can be achieved by recrystallization from a suitable solvent like toluene to remove adhered water.[8]
-
Process Optimization and Data
Achieving high yield and diastereoselectivity requires careful optimization of several parameters. The enzyme choice remains the most critical factor for stereochemical control.
Key Parameter Optimization
| Parameter | Optimal Range | Rationale & Causality |
| pH | 7.0 - 8.0 | Must be a compromise to ensure stability and activity for both KRED and ATA. Extreme pH values can lead to enzyme denaturation.[1][6] |
| Temperature | 30 - 40°C | Balances enzyme activity with stability. Higher temperatures increase reaction rates but may lead to faster enzyme inactivation over long reaction times.[2][9] |
| Amine Donor | >2 molar equivalents | A stoichiometric excess is required to shift the transamination equilibrium towards product formation.[5] |
| Co-solvents | < 5% (v/v) | While some organic co-solvents (e.g., DMSO) can sometimes improve selectivity, high concentrations are generally detrimental to enzyme stability.[1][10] |
| Enzyme Ratio | Empirically Determined | The ratio of KRED to ATA should be balanced to prevent the accumulation of the 4-hydroxycyclohexanone intermediate, which can inhibit the ATA in some cases.[4] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion / Stalled Reaction | 1. Enzyme inactivation (pH/temp drift).2. Cofactor degradation or limitation.3. Substrate/product inhibition. | 1. Verify and control pH and temperature throughout the reaction.2. Add fresh cofactors.3. Lower initial substrate concentration; investigate fed-batch strategies. |
| Poor trans:cis Isomer Ratio | 1. Suboptimal ATA selection.2. Reaction conditions favor the cis product. | 1. Screen a panel of ATAs; ATA-234 is a known trans-selective enzyme.[4]2. Perform a temperature and pH optimization screen.3. Consider protein engineering of the ATA to enhance trans-selectivity.[4] |
| High By-product Formation (Diol or Diamine) | 1. KRED lacks regioselectivity.2. ATA acts on the starting diketone. | 1. Screen for a KRED that selectively reduces the diketone over the hydroxyketone.[1]2. Screen for an ATA that shows low activity towards 1,4-cyclohexanedione. |
Mechanistic Insight: The Transaminase Catalytic Cycle
Understanding the mechanism of the key stereochemistry-determining step is vital for troubleshooting and enzyme engineering efforts.
The cycle proceeds via two half-reactions. In the first, the PLP cofactor, initially bound to the enzyme as an internal aldimine, reacts with the amine donor to form an external aldimine. This is converted to pyridoxamine phosphate (PMP), releasing the ketone by-product. In the second half-reaction, the PMP form of the enzyme reacts with the ketone substrate (4-hydroxycyclohexanone). This forms a new external aldimine, which is then hydrolyzed to release the chiral amine product and regenerate the enzyme's PLP cofactor, completing the catalytic cycle.[5]
References
-
Sviatenko, O., Ríos-Lombardía, N., Morís, F., González-Sabín, J., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem, 11(23), 5794-5799. Available from: [Link]
-
Sviatenko, O., Ríos-Lombardía, N., Morís, F., González-Sabín, J., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ResearchGate. Available from: [Link]
-
Sviatenko, O. (2020). Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis. University of Greifswald Publication Server. Available from: [Link]
-
Contente, M. L., et al. (2015). ω-Transaminases for the amination of functionalised cyclic ketones. Organic & Biomolecular Chemistry, 13(31), 8434-8442. Available from: [Link]
-
Entrechem. (n.d.). Biocatalysis Publications. Retrieved from [Link]
-
Horváth, Z., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. ResearchGate. Available from: [Link]
- Google Patents. (n.d.). ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL.
-
O'Sullivan, B., et al. (2016). Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system. Biotechnology and Bioengineering, 113(4), 747-756. Available from: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Transaminase Reagent Guide. Retrieved from [Link]
-
Horváth, Z., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry, 7(1), 79. Available from: [Link]
-
Honda, T., et al. (1997). Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols. Bioscience, Biotechnology, and Biochemistry, 61(12), 2090-2094. Available from: [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for 6-aminohexanol production. Retrieved from [Link]
-
Bechi, B., et al. (2015). Two subtle amino Acid changes in a transaminase substantially enhance or invert enantiopreference in cascade syntheses. ChemCatChem, 7(13), 2098-2104. Available from: [Link]
-
Borowiecki, P., et al. (2020). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Catalysts, 10(11), 1344. Available from: [Link]
-
Wikipedia. (n.d.). Kinetic resolution. Retrieved from [Link]
- Google Patents. (n.d.). EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol.
-
Cossy, J., et al. (2009). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 14(8), 3045-3056. Available from: [Link]
-
Taylor & Francis. (n.d.). Kinetic resolution – Knowledge and References. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters. Retrieved from [Link]
-
Pellizzoni, M., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Catalysts, 11(1), 53. Available from: [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 5. Transaminase - Wordpress [reagents.acsgcipr.org]
- 6. ω-Transaminases for the amination of functionalised cyclic ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01204J [pubs.rsc.org]
- 7. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]
- 8. ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Two subtle amino Acid changes in a transaminase substantially enhance or invert enantiopreference in cascade syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Purity Synthesis of trans-4-Acetamidocyclohexanol Acetate
Executive Summary
This application note details a robust, scalable protocol for the stereoselective synthesis of trans-4-acetamidocyclohexanol acetate (CAS 27489-60-7). This compound serves as a critical intermediate in the synthesis of mucolytic agents (e.g., Ambroxol) and phosphodiesterase inhibitors (e.g., Cilostazol metabolites).
The primary synthetic challenge lies in the separation of cis and trans isomers derived from the hydrogenation of 4-acetamidophenol (Paracetamol) or 4-aminophenol. While hydrogenation typically yields a thermodynamic mixture (often ~30:70 cis:trans), this protocol utilizes a reactive crystallization strategy . By converting the hydroxyl group to an acetate ester using acetic anhydride, the solubility differential between the cis and trans diesters in ethyl acetate is significantly amplified, allowing for the isolation of high-purity trans-isomer (>99%) without chromatographic separation.
Reaction Mechanism & Strategy
The synthesis proceeds via the O-acetylation of a mixture of cis- and trans-4-acetamidocyclohexanol. The starting material typically contains a pre-installed acetamido group (N-acetylation). The subsequent O-acetylation with acetic anhydride yields the di-acetylated species.
Stereochemical Rationale
-
Conformational Locking: The cyclohexane ring adopts a chair conformation. In the trans-isomer, both the acetamido and acetate groups can adopt equatorial positions, leading to a linear, chemically stable, and highly packable crystal lattice.
-
Solubility Differential: The cis-isomer, forced to have one axial substituent, disrupts crystal packing, resulting in higher solubility in moderately polar solvents like ethyl acetate. This difference is exploited to drive the trans product out of solution during cooling.
Pathway Diagram
Figure 1: Process flow for the stereoselective synthesis and isolation of trans-4-acetamidocyclohexanol acetate.[1]
Materials & Equipment
Reagents
| Reagent | CAS No. | Grade | Role |
| 4-Acetamidocyclohexanol (cis/trans mix) | 27489-60-7* | >95% | Substrate |
| Acetic Anhydride | 108-24-7 | ACS Reagent | Acetylating Agent |
| Ethyl Acetate | 141-78-6 | HPLC Grade | Recrystallization Solvent |
| Nitrogen (gas) | 7727-37-9 | UHP | Inert Atmosphere |
*Note: CAS 27489-60-7 refers generally to the trans-isomer or the mix depending on the vendor specification. Ensure starting material is the reduced cyclohexanol form.
Equipment
-
Reactor: 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and temperature probe.
-
Heating: Oil bath or heating mantle with PID controller.
-
Filtration: Buchner funnel with vacuum flask.
-
Analysis: GC-FID or HPLC (C18 column) for isomer ratio determination.[2]
Experimental Protocol
Phase 1: O-Acetylation (Esterification)
-
Setup: Purge the 3-neck flask with nitrogen.
-
Charging: Add 157.2 g (1.0 mol) of 4-acetamidocyclohexanol (isomer mixture) to the flask.
-
Reagent Addition: Slowly add 112.3 g (1.1 mol) of Acetic Anhydride while stirring.
-
Note: The reaction is exothermic.[3] Monitor internal temperature; do not exceed 60°C during addition.
-
-
Reaction: Heat the mixture to reflux (approx. 130-140°C) .
-
Duration: Maintain reflux for 2 to 4 hours .
-
Checkpoint: Monitor reaction progress via TLC or GC. Completion is defined by the disappearance of the mono-acetate starting material.
-
Phase 2: Solvent Exchange & Workup
-
Distillation: Switch the condenser to distillation mode. Apply mild vacuum (if available) or distill at atmospheric pressure to remove acetic acid byproduct and excess acetic anhydride.
-
Target: Remove volatiles until the pot temperature reaches ~85°C and the volume is reduced significantly.
-
-
Solvent Addition: Cool the residue to roughly 60-70°C (do not allow to solidify). Add 500 mL of Ethyl Acetate .
-
Dissolution: Heat the mixture back to reflux (~77°C) until all solids are completely dissolved.
Phase 3: Stereoselective Crystallization
-
Cooling Ramp: Turn off the heat. Allow the solution to cool slowly to room temperature (25°C) over 2 hours.
-
Critical: Rapid cooling may trap the cis-isomer. Slow cooling promotes the growth of pure trans crystals.
-
-
Final Chill: Further cool the slurry to 5–15°C using an ice bath for 1 hour to maximize yield.
-
Filtration: Filter the white crystalline solid using a Buchner funnel.
-
Washing: Wash the filter cake with 50 mL of cold Ethyl Acetate (0°C) .
-
Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.
Data Analysis & Validation
Expected Results
The following data represents typical results obtained using a starting material ratio of 30:70 (cis:trans).
| Parameter | Specification | Typical Result | Method |
| Appearance | White Crystalline Solid | Conforms | Visual |
| Melting Point | 158 – 161 °C | 159.5 °C | Capillary MP |
| Molar Yield | 40 – 50% (Overall) | 48% | Gravimetric |
| Trans-Isomer Recovery | > 65% of theoretical | 68% | Calculated |
| Purity (GC/HPLC) | ≥ 98.0% | 99.3% | Area % |
Troubleshooting Guide
-
Low Yield: If the yield is <40%, the volume of ethyl acetate may be too high. Concentrate the mother liquor by 20% and re-cool.
-
Low Purity (<98%): If the melting point is <155°C, cis-isomer contamination is likely. Recrystallize the crude solid again using hot ethyl acetate (1:5 w/v ratio).
Safety & Compliance
-
Acetic Anhydride: Highly corrosive and a lachrymator. Causes severe burns. Reacts violently with water. Handle in a fume hood.
-
Ethyl Acetate: Flammable liquid and vapor. Keep away from heat/sparks.
-
Waste Disposal: The mother liquor contains acetic acid and the cis-isomer. Neutralize with sodium bicarbonate before disposal or recover solvent via distillation.
References
- Patent CN101628879B. Preparation method of trans-4-acetamido cyclohexanol acetate.
-
Sviatenko, O., et al. One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem.[4] Available at: [Link] (Accessed Oct 2025).
Sources
- 1. CN101628879B - Preparation method of trans-4-acetamido cyclohexanol acetate - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Method for preparing trans-4-acetamido-cyclohexanol acetic ester - Eureka | Patsnap [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
Recrystallization method for purification of trans-4-Amino-acetate Cyclohexanol Hydrochloride
Application Note: High-Purification Recrystallization of trans-4-Amino-acetate Cyclohexanol Hydrochloride
Executive Summary
This application note details a robust, scalable protocol for the recrystallization of ** trans-4-Amino-acetate Cyclohexanol Hydrochloride** (also referred to as trans-4-aminocyclohexyl acetate hydrochloride). This compound is a critical intermediate in the synthesis of mucolytic agents (e.g., Ambroxol derivatives) and peptide linkers.
The primary challenge in purifying this moiety is twofold:
-
Stereochemical Purity: Efficiently separating the desired trans-isomer (thermodynamically more stable, higher melting point) from the cis-isomer impurity.
-
Hydrolytic Stability: The acetate ester bond is susceptible to acid-catalyzed hydrolysis if moisture is present during the heating phase.
This protocol utilizes a binary solvent system (Anhydrous Ethanol / Acetonitrile) to maximize yield while ensuring >99.5% isomeric purity.
Physicochemical Context & Solubility Logic
To design a self-validating protocol, we must understand the intermolecular forces at play:
-
The Solute: The trans-isomer possesses a planar, rigid chair conformation allowing for tight crystal packing (higher lattice energy). The cis-isomer, with axial/equatorial substituents, disrupts this packing, making it more soluble in polar organic solvents.
-
The Solvent System:
-
Solvent A (Good Solvent): Anhydrous Ethanol (EtOH) . High dielectric constant dissolves the ionic hydrochloride salt effectively at elevated temperatures.
-
Solvent B (Anti-Solvent): Acetonitrile (ACN) .[1] A polar aprotic solvent that reduces the solubility of the salt without providing protons for hydrolysis. It acts to "squeeze" the salt out of solution upon cooling, preferentially precipitating the less soluble trans-isomer.
-
Critical Process Parameter (CPP): Water content must be kept <0.5% to prevent the conversion of the ester back to trans-4-aminocyclohexanol.
Experimental Protocol
Materials
-
Crude Material: trans-4-Amino-acetate Cyclohexanol HCl (Assumed purity ~85-90%, containing cis-isomer).
-
Solvent A: Ethanol, Absolute (Anhydrous, >99.5%).
-
Solvent B: Acetonitrile (HPLC Grade).
-
Equipment: Jacketed glass reactor (or round-bottom flask) with reflux condenser, nitrogen inlet, and programmable cryostat.
Step-by-Step Methodology
Step 1: Dissolution (The Saturation Point)
-
Charge 10.0 g of crude trans-4-Amino-acetate Cyclohexanol HCl into the reactor.
-
Add 30 mL of Anhydrous Ethanol (3 vol).
-
Heat the mixture to Reflux (78°C) under a gentle stream of Nitrogen (to exclude moisture).
-
Observation: The solid should fully dissolve. If turbidity persists (likely inorganic salts or polymerized impurities), perform a hot filtration through a sintered glass funnel.
Step 2: Anti-Solvent Addition (The Nucleation Trigger)
-
Maintain temperature at 70-75°C .
-
Slowly add 60 mL of Acetonitrile (6 vol) dropwise over 20 minutes.
-
Note: Adding ACN too fast may cause "oiling out" (liquid-liquid phase separation) rather than crystallization.
-
-
The solution should remain clear or turn slightly cloudy. If heavy precipitation occurs immediately, add 5 mL of Ethanol to redissolve, ensuring a controlled crystallization during cooling.
Step 3: Controlled Cooling (The Stereoselective Phase)
-
Ramp down temperature from 75°C to 25°C at a rate of 10°C per hour .
-
Once at 25°C, hold for 1 hour.
-
Further cool to 0°C to -5°C and hold for 2 hours to maximize yield.
Step 4: Isolation and Drying
-
Filter the white crystalline solid under vacuum (inert gas blanket preferred).
-
Wash the cake twice with 10 mL of cold Acetonitrile/Ethanol (2:1) mixture.
-
Dry in a vacuum oven at 40°C for 12 hours.
-
Warning: Do not exceed 50°C to avoid thermal degradation of the ester.
-
Data Summary & Expected Results
| Parameter | Crude Input | Purified Output | Method of Verification |
| Appearance | Off-white / Beige powder | White crystalline needles | Visual Inspection |
| Purity (HPLC) | 85 - 92% | > 99.5% | C18 Column, Phosphate buffer/ACN |
| Isomeric Ratio (trans:cis) | ~ 80:20 | > 99:1 | 1H-NMR (coupling constants) |
| Yield | N/A | 75 - 82% | Gravimetric |
| Melting Point | Broad (160-170°C) | Sharp (225-227°C ) | DSC / Capillary MP |
Process Visualization (Workflow)
The following diagram illustrates the critical path and decision points for the purification process.
Figure 1: Workflow for the purification of trans-4-Amino-acetate Cyclohexanol HCl, highlighting the critical anti-solvent addition and cooling phases.
Analytical Validation (Self-Validating Systems)
To ensure the protocol was successful, the following analytical checks are mandatory:
-
1H-NMR Spectroscopy (Stereochemistry Check):
-
Diagnostic Signal: The methine proton (CH-NH2) on the cyclohexane ring.
-
** Trans Isomer:** Appears as a triplet of triplets (tt) with large coupling constants (
), indicating axial-axial interactions characteristic of the trans form. -
** Cis Isomer:** Appears as a narrower multiplet (smaller
values), indicating axial-equatorial coupling. -
Reference: See BenchChem protocols for NMR characterization of cyclohexane derivatives [1].
-
-
HPLC Analysis (Chemical Purity):
References
-
Google Patents. (2011). Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester HCl (CN102224130B).[6] Retrieved from
Sources
- 1. Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride | 76308-26-4 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride | 76325-96-7 | Benchchem [benchchem.com]
- 4. CN102224130B - The preparation method of trans-4-amino-cyclohexyl ethyl acetate HCl - Google Patents [patents.google.com]
- 5. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Stereoselective Separation of Cis and Trans Isomers of Aminocyclohexanol
Introduction
The stereochemical configuration of aminocyclohexanol is a critical determinant of its biological activity and chemical properties, making the effective separation of its cis and trans isomers a paramount concern in pharmaceutical research, drug development, and synthetic chemistry. The spatial arrangement of the amino and hydroxyl groups on the cyclohexyl ring dictates molecular interactions with biological targets and can significantly influence the efficacy and safety of active pharmaceutical ingredients (APIs). Consequently, robust and reliable analytical methods for the stereoselective quantification of these isomers are essential for quality control, process monitoring, and regulatory compliance.
High-Performance Liquid Chromatography (HPLC) stands as a powerful and widely adopted technique for this purpose, offering high resolution and sensitivity.[1] This application note presents two distinct and validated HPLC methodologies for the separation of cis and trans aminocyclohexanol isomers: a direct approach utilizing a chiral stationary phase (CSP) under normal phase conditions, and an indirect approach involving pre-column derivatization followed by separation on a conventional achiral reversed-phase column. The choice between these methods will depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation.
Methodology and Experimental Design
The separation of stereoisomers can be approached in two primary ways: directly, by employing a chiral environment that interacts differently with each isomer, or indirectly, by converting the isomers into diastereomers that can be separated on a standard achiral column.[1]
Method 1: Direct Separation using a Chiral Stationary Phase (Normal Phase)
This method leverages the differential interaction of the cis and trans isomers with a chiral stationary phase, leading to their separation based on the stability of the transient diastereomeric complexes formed.[2] Polysaccharide-based CSPs are particularly effective for this type of separation.[3]
Scientific Rationale: The distinct three-dimensional structures of the cis and trans isomers of aminocyclohexanol allow for differential binding to the chiral cavities or surfaces of the stationary phase. In the trans isomer, the amino and hydroxyl groups are on opposite sides of the ring, leading to a more linear and less sterically hindered molecule compared to the cis isomer, where both groups are on the same side. This structural difference results in varying degrees of interaction (e.g., hydrogen bonding, dipole-dipole interactions) with the chiral selector, causing one isomer to be retained longer on the column than the other. The use of a non-polar mobile phase (normal phase) is crucial as it minimizes interactions between the solvent and the polar functional groups of the analytes, thereby maximizing the selective interactions with the stationary phase.[4]
Method 2: Indirect Separation via Pre-Column Derivatization (Reversed-Phase)
This approach involves a chemical reaction to convert the aminocyclohexanol isomers into diastereomeric derivatives using a chiral derivatizing agent. These newly formed diastereomers have different physicochemical properties and can be readily separated on a standard achiral column, such as a C18 column.[1]
Scientific Rationale: Derivatization with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA), creates two distinct diastereomers from the cis and trans aminocyclohexanol. Diastereomers, unlike the original isomers, have different physical properties, including polarity and hydrophobicity, which allows for their separation using conventional reversed-phase chromatography.[5] The derivatization not only facilitates separation but can also enhance detection by introducing a strong chromophore into the molecule, which is particularly useful as aminocyclohexanol itself lacks a strong UV chromophore.[6][7] A reversed-phase method is ideal here, as the separation of the more complex and often more hydrophobic derivatives is effectively achieved based on their differential partitioning between the polar mobile phase and the non-polar stationary phase.[8]
Experimental Workflow
The selection and development of an appropriate HPLC method for the separation of aminocyclohexanol isomers can be systematically approached as illustrated in the following workflow diagram.
Caption: Workflow for HPLC method development for aminocyclohexanol isomers.
Protocols
Protocol 1: Direct Separation on a Polysaccharide-Based Chiral Stationary Phase (Normal Phase)
1. Materials and Reagents:
- Column: Polysaccharide-based chiral column (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).
- Mobile Phase: n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v).
- HPLC System: Standard HPLC or UHPLC system with a UV detector.
- Sample: Mixture of cis and trans aminocyclohexanol isomers.
2. HPLC System Preparation:
- Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
- Set the column temperature to 25 °C.
- Set the UV detector wavelength to 210 nm, as aminocyclohexanol lacks a strong chromophore at higher wavelengths.
3. Sample Preparation:
- Dissolve the aminocyclohexanol isomer mixture in the mobile phase to a final concentration of approximately 1 mg/mL.
- Filter the sample through a 0.45 µm syringe filter prior to injection.
4. HPLC Run:
- Inject 10 µL of the prepared sample onto the column.
- Run the analysis for a sufficient time to allow for the elution of both isomers.
Protocol 2: Indirect Separation via Derivatization with Marfey's Reagent (Reversed-Phase)
1. Materials and Reagents:
- Derivatizing Reagent: 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA, Marfey's Reagent) in acetone.
- Buffer: 50 mM Sodium Bicarbonate buffer (pH 9.0).
- Quenching Solution: 2M Hydrochloric Acid (HCl).
- Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
- HPLC System: Standard HPLC or UHPLC system with a UV detector.
- Sample: Mixture of cis and trans aminocyclohexanol isomers.
2. Derivatization Protocol:
- To 50 µL of a 1 mg/mL solution of the aminocyclohexanol isomer mixture in 50 mM sodium bicarbonate buffer (pH 9.0), add 100 µL of the 1% FDAA solution in acetone.
- Incubate the mixture at 40 °C for 1 hour in a heating block or water bath.
- After incubation, cool the reaction mixture to room temperature.
- Neutralize the reaction by adding 20 µL of 2M HCl.
- The sample is now ready for HPLC analysis.
3. HPLC System Preparation:
- Equilibrate the C18 column with the initial mobile phase conditions (e.g., 80% A, 20% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
- Set the column temperature to 30 °C.
- Set the UV detector wavelength to 340 nm, the absorbance maximum for the FDAA derivatives.
4. HPLC Run:
- Inject 10 µL of the derivatized sample onto the column.
- Run a gradient elution, for example: 20-80% B over 20 minutes.
- Hold at 80% B for 5 minutes before returning to the initial conditions for re-equilibration.
Expected Results and Discussion
The following table summarizes the key parameters and expected performance for the two described HPLC methods.
| Parameter | Method 1: Direct (Chiral) | Method 2: Indirect (Derivatization) |
| Stationary Phase | Polysaccharide-based CSP | C18 Reversed-Phase |
| Mobile Phase | n-Hexane/Isopropanol/DEA | Gradient of Water/Acetonitrile with 0.1% TFA |
| Detection Wavelength | 210 nm | 340 nm |
| Expected Retention Time | Varies, baseline separation expected | Varies, baseline separation expected |
| Resolution (Rs) | > 1.5 | > 1.5 |
| Advantages | Direct analysis, no sample derivatization | Uses standard achiral columns, enhanced detection |
| Considerations | Requires specialized, expensive chiral column | Requires additional sample preparation step |
Discussion:
The direct method offers the advantage of simplicity in sample preparation. However, the selection of the appropriate chiral stationary phase can be empirical and may require screening of several columns.[9] The addition of a small amount of a basic modifier like diethylamine to the mobile phase is often necessary to improve peak shape and reduce tailing for basic analytes like aminocyclohexanol.
The indirect method, while involving an extra derivatization step, is highly versatile as it employs widely available and robust C18 columns.[8] The derivatization with FDAA not only enables the separation of the isomers but also significantly enhances the sensitivity of the method due to the strong UV absorbance of the dinitrophenyl group.[6] The use of a gradient elution in the reversed-phase method allows for the efficient separation of the diastereomeric derivatives, which may have different hydrophobicities.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Resolution | Inappropriate mobile phase composition or flow rate. | Method 1: Adjust the ratio of hexane to isopropanol. A higher percentage of alcohol will decrease retention times. Method 2: Optimize the gradient slope and duration. A shallower gradient may improve resolution. |
| Peak Tailing | Secondary interactions with the stationary phase. | Method 1: Ensure the concentration of the amine modifier (e.g., DEA) is optimal (typically 0.1%). Method 2: Ensure the pH of the mobile phase is low enough (e.g., with TFA) to protonate the analytes and minimize silanol interactions. |
| Inconsistent Retention Times | Inadequate column equilibration or temperature fluctuations. | Ensure the column is fully equilibrated before each injection. Use a column oven to maintain a constant temperature. |
| No Peaks or Very Small Peaks | Method 1: Low UV absorbance of the analyte. Method 2: Incomplete derivatization reaction. | Method 1: Increase sample concentration. Method 2: Ensure the pH of the derivatization buffer is correct (pH 9.0) and that the incubation time and temperature are sufficient. |
References
-
SIELC Technologies. Separation of 4-Aminocyclohexanol on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
ResearchGate. Reversed-phase HPLC separation of the diastereomers of compound... ResearchGate. Available at: [Link]
-
I.B.S. Chiral HPLC Method Development. I.B.S. Available at: [Link]
-
Phenomenex. HPLC Technical Tip: Chiral Method Development. Phenomenex. Available at: [Link]
-
Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Available at: [Link]
-
Česká a slovenská farmacie. HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
Regis Technologies. Getting Started with Chiral Method Development. Regis Technologies. Available at: [Link]
-
ResearchGate. How to separate isomers by Normal phase HPLC?. ResearchGate. Available at: [Link]
-
University of Greifswald. Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. University of Greifswald. Available at: [Link]
-
LCGC International. Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]
-
Wiley Online Library. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Wiley Online Library. Available at: [Link]
-
Phenomenex. Chiral HPLC Separations. Phenomenex. Available at: [Link]
- Google Patents. ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. Google Patents.
-
ScienceOpen. Review Article The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Be. ScienceOpen. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. csfarmacie.cz [csfarmacie.cz]
- 5. researchgate.net [researchgate.net]
- 6. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Application of trans-4-Amino-acetate Cyclohexanol Hydrochloride in pharmaceutical intermediate synthesis
This guide details the application of trans-4-Amino-acetate Cyclohexanol Hydrochloride (chemically identified as trans-4-aminocyclohexyl acetate hydrochloride or the acetate ester of trans-4-aminocyclohexanol). This compound serves as a critical, stereochemically defined scaffold in the synthesis of mucolytic agents (e.g., Ambroxol), lipid-lowering drugs (e.g., Lomitapide), and novel PROTAC linkers.
Part 1: Strategic Overview & Chemical Identity
The Scaffold
trans-4-Amino-acetate Cyclohexanol Hydrochloride is the ester-protected salt form of trans-4-aminocyclohexanol . In pharmaceutical synthesis, the trans-1,4-disubstituted cyclohexane ring is a privileged structure because it imposes a rigid, linear geometry that improves metabolic stability and receptor binding compared to flexible alkyl chains or cis-isomers.
-
Chemical Name: trans-4-Aminocyclohexyl acetate hydrochloride[1][2][3][4][5][6][7]
-
CAS (Parent Alcohol): 27489-62-9 (trans-4-aminocyclohexanol)
-
Role: A "masked" bifunctional building block. The acetate group protects the hydroxyl functionality, allowing selective reactions at the amine center (e.g., N-alkylation, amidation) without competing O-alkylation.
Key Pharmaceutical Applications
| Therapeutic Area | Target API | Function of Scaffold |
| Respiratory | Ambroxol / Bromhexine | Provides the core cyclohexyl ring; the trans geometry is essential for mucolytic activity. |
| Cardiovascular | Lomitapide | Acts as a rigid spacer in the microsomal triglyceride transfer protein (MTP) inhibitor structure. |
| Oncology | Lomustine Derivatives | trans-4'-hydroxylomustine (metabolite/analog) utilizes the scaffold for blood-brain barrier penetration. |
| Drug Discovery | PROTAC Linkers | Used to create rigid linkers with defined exit vectors for E3 ligase recruitment. |
Part 2: Synthesis & Preparation Protocols[1][8][9]
Protocol A: Synthesis of trans-4-Aminocyclohexyl Acetate HCl
Objective: To synthesize high-purity trans-4-aminocyclohexyl acetate hydrochloride from trans-4-aminocyclohexanol, ensuring preservation of the trans stereochemistry.
Reagents:
-
trans-4-Aminocyclohexanol (1.0 eq)
-
Acetyl chloride (1.1 eq) or Acetic anhydride (1.1 eq)
-
HCl in Dioxane (4M)
-
Solvent: Dichloromethane (DCM) or Isopropyl Acetate
Workflow:
-
Dissolution: Dissolve trans-4-aminocyclohexanol in anhydrous DCM under Nitrogen atmosphere.
-
Protection (Esterification):
-
Note: Direct acetylation can N-acetylate. To selectively O-acetylate, the amine is often protonated first, or a specific enzymatic route is used. However, a common chemical route involves N,O-diacetylation followed by selective N-deacetylation , OR using the hydrochloride salt of the starting material to deactivate the amine nucleophile.
-
Preferred Route (Acid Catalyzed): Reflux trans-4-aminocyclohexanol hydrochloride in glacial acetic acid/acetyl chloride. The protonated amine (
) is non-nucleophilic, directing acetylation to the hydroxyl group.
-
-
Reaction: Heat the mixture at 60°C for 4–6 hours.
-
Isolation: Cool to room temperature. The product, trans-4-aminocyclohexyl acetate hydrochloride, often precipitates or is crystallized by adding diethyl ether/heptane.
-
Filtration: Filter the white crystalline solid under inert gas (hygroscopic).
Protocol B: Application in N-Alkylation (Lomitapide Intermediate Synthesis)
Objective: Use the acetate-protected scaffold to perform selective N-alkylation without side reactions at the oxygen.
Reagents:
-
Alkyl Halide Electrophile (e.g., a fluorene derivative for Lomitapide) (1.0 eq)
-
Base:
(3.0 eq) or DIPEA -
Solvent: DMF or Acetonitrile
Step-by-Step Procedure:
-
Free Basing (In-situ): Suspend the trans-4-aminocyclohexyl acetate HCl in DMF. Add
and stir for 30 minutes at room temperature to liberate the free amine. -
Coupling: Add the Alkyl Halide electrophile dropwise.
-
Heating: Heat the reaction mixture to 50–80°C (substrate dependent). Monitor by HPLC for the disappearance of the amine.
-
Critical Control Point: Ensure the temperature does not exceed 100°C to prevent thermal migration of the acetyl group from O to N (
acyl shift).
-
-
Workup: Quench with water, extract into Ethyl Acetate.
-
Deprotection (Optional): If the final drug requires the free alcohol (as in Ambroxol synthesis intermediates), treat the N-alkylated product with mild aqueous base (NaOH/MeOH) to hydrolyze the ester.
Part 3: Critical Quality Attributes (Stereochemistry)
The biological activity of these drugs depends strictly on the trans configuration. The cis isomer is often considered an impurity.
Stereochemical Validation:
-
1H NMR: The methine proton at position 1 (attached to Oxygen) in the trans isomer appears as a triplet of triplets (tt) with large coupling constants (
) due to diaxial coupling with adjacent protons. The cis isomer exhibits a narrower multiplet ( ). -
Melting Point: The trans isomers generally have higher melting points than cis isomers due to better crystal packing.
Part 4: Visualized Pathways
Diagram 1: Synthesis and Application Workflow
This diagram illustrates the conversion of the nitro-precursor to the active pharmaceutical ingredient via the acetate-protected intermediate.
Caption: Workflow for generating the acetate-protected scaffold and its downstream utilization in API synthesis.
Diagram 2: Stereochemical Control Logic
A decision tree for ensuring isomeric purity during the process.
Caption: Quality control logic for verifying the trans-diaxial configuration via NMR spectroscopy.
Part 5: References
-
BenchChem. (2025).[2][4][8] trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride: Technical Guide and Synthesis. Retrieved from
-
ChemicalBook. (2025).[4] Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride Synthesis and Properties. Retrieved from [3]
-
González-Sabín, J., et al. (2020).[9] "One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase". ChemCatChem. Retrieved from
-
Mylan Laboratories. (2016).[10] Process for preparation of lomitapide mesylate. Patent IN 2014CH03561.[10] Retrieved from
-
CymitQuimica. (2025).[4] Chemical Identity: (trans-4-Aminocyclohexyl)acetic acid ethyl ester hydrochloride.[1][2][4][5][6] Retrieved from
Sources
- 1. CAS 76308-26-4: (trans-4-Aminocyclohexyl)acetic acid ethyl… [cymitquimica.com]
- 2. Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride | 76308-26-4 [chemicalbook.com]
- 3. trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride | 76325-96-7 | Benchchem [benchchem.com]
- 4. Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride | 76308-26-4 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. EP2358661B1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]
- 7. CN106565510A - Preparation method for trans 4-amino-cyclohexyl acetate derivative - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. d-nb.info [d-nb.info]
- 10. medkoo.com [medkoo.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of trans-4-Amino-acetate Cyclohexanol Hydrochloride
Welcome to the technical support guide for the synthesis of trans-4-Amino-acetate Cyclohexanol Hydrochloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this multi-step synthesis. The guidance is structured to address specific issues from the initial reduction to the final salt formation, explaining the underlying chemical principles to empower researchers in optimizing their experimental outcomes.
Overview of Synthetic Pathway
The synthesis typically proceeds through three key stages:
-
Reduction: Catalytic hydrogenation of a substituted nitroarene (e.g., 4-nitrophenylacetic acid) to form the corresponding aminocyclohexane derivative.
-
Esterification: Conversion of the carboxylic acid group to its ethyl ester.
-
Salt Formation: Preparation of the final active pharmaceutical ingredient (API) as a hydrochloride salt to improve stability and solubility.
Each stage presents unique challenges, primarily concerning yield, purity, and stereochemical control. The following sections address the most common problems encountered.
Synthesis and Troubleshooting Workflow
Caption: Key stages and common troubleshooting points in the synthesis.
Frequently Asked Questions & Troubleshooting Guides
Stage 1: Catalytic Hydrogenation
Question 1: My hydrogenation reaction is sluggish or stalls completely, resulting in low yields of the desired amine. What are the likely causes?
Answer: Low yields during the catalytic hydrogenation of an aromatic nitro compound are frequently tied to catalyst activity and reaction conditions.[1]
-
Catalyst Poisoning: The catalyst, typically Palladium on Carbon (Pd/C) or Raney Nickel, is highly susceptible to poisoning.[1] Impurities in the starting material, solvent (e.g., sulfur compounds), or even from the reaction vessel can deactivate the catalyst.
-
Solution: Ensure high-purity starting materials and solvents. If poisoning is suspected, consider filtering the substrate solution through a pad of activated carbon or silica gel before adding the catalyst. Using a fresh, high-quality catalyst is also crucial.
-
-
Insufficient Hydrogen Pressure/Agitation: The reaction is dependent on the efficient transfer of hydrogen gas to the catalyst surface.
-
Solution: Ensure the system is properly sealed and pressurized. Increase the agitation speed to maximize the dispersion of the catalyst and the dissolution of hydrogen in the reaction medium.
-
-
Formation of Intermediates: With a lack of hydrogen on the catalyst surface, intermediate products like nitrosobenzene and phenylhydroxylamine can react with each other to form side products such as azobenzene.[2]
-
Solution: Maintaining adequate hydrogen pressure (e.g., 1-4 bar) and temperature (e.g., 50-60°C) helps to ensure the complete reduction to the desired amine.[3]
-
Question 2: My final product contains a significant amount of the cis-isomer. How can I improve the trans-selectivity during the reduction step?
Answer: Controlling the stereochemistry of the cyclohexane ring is a critical challenge. The trans-isomer, with both substituents in the more stable equatorial positions, is thermodynamically favored.[4][5] However, kinetic factors during hydrogenation can lead to the formation of the undesired cis-isomer.
-
Catalyst Choice: The choice of catalyst plays a role in stereoselectivity. While Pd/C is common, Raney-Ni has also been used, though it may require more forcing conditions (high pressure and temperature), which can affect the isomer ratio.[3] Some studies suggest that Palladium catalysts tend to favor the formation of the trans isomer.[1]
-
Reaction Conditions: Hydrogenation conditions influence the final isomer ratio. A two-step pressure and temperature profile can be employed. For instance, an initial hydrogenation of the nitro group at lower pressure (0.1-0.6 bar) and temperature (40-50°C), followed by the ring saturation at a higher pressure (1-4 bar) and temperature (50-60°C), has been shown to favor the trans product.[3]
-
Post-Reaction Isomerization/Purification: If a mixture is obtained, separation is necessary.
-
Crystallization: The trans and cis isomers often have different solubilities, allowing for separation by recrystallization.[6] A common method involves fractional crystallization from an aqueous alkaline solution, where the trans-isomer preferentially precipitates upon cooling.[7][8]
-
Enzymatic Kinetic Resolution: Modern chemoenzymatic methods can be employed. A transaminase enzyme can selectively convert the undesired cis-isomer to the corresponding ketone, which can be removed, thereby enriching the desired trans-amine.[6][9]
-
| Parameter | Condition for High trans-Selectivity | Rationale |
| Catalyst | Palladium on Carbon (Pd/C) | Often favors the formation of the thermodynamically more stable trans product.[1] |
| Pressure | Stepwise: Low (aromatic) then High (ring) | Controlled reduction can influence stereochemical outcome.[3] |
| Temperature | 50-60°C for ring saturation | Balances reaction rate with minimizing side reactions.[3] |
| Purification | Fractional Crystallization | Exploits solubility differences between cis and trans isomers.[7] |
Stage 2: Esterification
Question 3: During esterification, I observe additional, unexpected spots on my TLC/peaks in my HPLC. What are these byproducts?
Answer: The starting material, 4-aminocyclohexylacetic acid, is bifunctional, containing both a nucleophilic amine (-NH₂) and a hydroxyl group (-OH, if starting from 4-aminocyclohexanol). This can lead to competing acylation reactions.
-
N-Acetylation vs. O-Acetylation: The primary competition is between the acylation of the nitrogen (N-acetylation) to form an amide and the oxygen (O-acetylation) to form the desired ester. Generally, the amino group is a stronger nucleophile than the hydroxyl group, making N-acylation kinetically favored under neutral or mild conditions.[10][11]
-
Di-acylation: If harsh conditions or a large excess of the acylating agent are used, it is possible to form a di-acylated product, where both the amine and hydroxyl groups have reacted.
Chemoselective Acylation Pathways
Caption: Competing N- and O-acylation pathways.
Solution: To favor O-esterification for the carboxylic acid starting material, the reaction is typically carried out under acidic conditions (e.g., using excess hydrochloric acid in ethanol).[3] The acid protonates the highly nucleophilic amino group to form an ammonium salt (-NH₃⁺). This deactivates the nitrogen, preventing it from reacting and allowing the less nucleophilic carboxylic acid to be esterified under reflux.[12][13]
Protocol: Selective Esterification
-
Suspend the 4-aminocyclohexylacetic acid in ethanol.
-
Add an excess (e.g., 1.2 equivalents) of hydrochloric acid (often as a solution in ethanol).[3]
-
Heat the mixture to reflux for 2-3 hours, monitoring the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction and remove the solvent under reduced pressure to obtain the crude ester hydrochloride.
Stage 3: Salt Formation and Purification
Question 4: When forming the hydrochloride salt, my product precipitates as a sticky oil or fails to crystallize. Why is this happening and how can I obtain a crystalline solid?
Answer: The physical properties of hydrochloride salts are highly sensitive to impurities and solvent conditions.[14][15] "Oiling out" is a common problem.
-
Presence of Water: Even small amounts of water can interfere with crystallization, leading to the formation of oils or hygroscopic solids.[16] The hydrochloride salt may be highly water-soluble.[14]
-
Incorrect Solvent System: The choice of solvent for precipitation/crystallization is critical. The ideal solvent should fully dissolve the product at a higher temperature but have low solubility at a lower temperature.
-
Impurities: The presence of residual starting materials, side products, or even the cis-isomer can inhibit the formation of a stable crystal lattice.
-
Solution: Ensure the material is of high purity before attempting salt formation. If impurities are present, consider a purification step like a column chromatography of the free base or a preliminary crystallization before forming the final salt. Sometimes, treating a solution of the crude product with activated charcoal can remove colored or minor impurities.[14]
-
| Problem | Potential Cause | Recommended Solution |
| Oily Precipitate | Residual water in the reaction mixture. | Perform azeotropic distillation with ethanol or acetonitrile to remove water before cooling.[12][13] |
| Failure to Crystallize | Solvent has high solvating power even at low temperatures. | Add an anti-solvent (e.g., acetonitrile, diethyl ether) to the ethanolic solution to reduce solubility and induce precipitation.[14][17] |
| Poor Crystal Quality | Presence of isomeric or process-related impurities. | Purify the free base before salt formation; perform a recrystallization of the crude salt.[14] |
| Hygroscopic Solid | Inherent property of the salt or presence of deliquescent impurities (e.g., MgCl₂ if MgSO₄ was used for drying).[16] | Ensure complete removal of drying agents; store the final product under an inert, dry atmosphere. |
References
-
HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Rasayan Journal of Chemistry. [Link]
- Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.
-
Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PMC. [Link]
-
(trans-4-Aminocyclohexyl)acetic acid ethyl ester hydrochloride. LookChem. [Link]
- Preparation method for trans 4-amino-cyclohexyl acetate derivative.
-
4.4 Substituted Cyclohexanes. KPU Pressbooks. [Link]
-
Disubstituted Cyclohexanes: cis-trans Isomerism. JoVE. [Link]
-
Non-Geminal Disubstituted Cyclohexanes. spcmc.ac.in. [Link]
-
Preparation of Amines: Reduction of Oximes and Nitro Compounds. JoVE. [Link]
-
Purification of organic hydrochloride salt? ResearchGate. [Link]
-
Synthesis and Stereochemistry of Some Diastereoisomeric 2-Amino-4-t-butylcyclohexanols and Related Compounds. Canadian Journal of Chemistry. [Link]
-
Reduction of nitro compounds. Wikipedia. [Link]
-
Nitro Reduction. organic-chemistry.org. [Link]
-
Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. University of Greifswald. [Link]
-
One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Chemistry – A European Journal. [Link]
- PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL.
-
Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega. [Link]
-
Stereoisomerism in Disubstituted Cyclohexanes. Chemistry LibreTexts. [Link]
-
Salt Selection in Drug Development. Pharmaceutical Technology. [Link]
-
Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique. Springer. [Link]
- A method for the preparation of the hydrochloride salt from the duloxetine base.
-
During the formation of paracetamol why do you get N-acylation instead of O. Quora. [Link]
-
Amine, Nitro compounds, Reduction. Aakash Institute. [Link]
-
stereochemistry of disubstituted cyclohexane. SlideShare. [Link]
- Process for the preparation of trans-4-aminocyclohexanol.
-
Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. [Link]
-
Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
-
Chemoselective Acylation of Nucleosides. PMC. [Link]
-
Dear all, Is there any simple method to make n acetylation of 2-amino phenol? ResearchGate. [Link]
-
Which compound is more reactive towards acetylation, 4-aminophenol or 4-aminocyclohexanol? Chemistry Stack Exchange. [Link]
-
One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]
- 4. Video: Disubstituted Cyclohexanes: cis-trans Isomerism [jove.com]
- 5. trans-4-Aminocyclohexanol | High-Purity Building Block [benchchem.com]
- 6. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. - Google Patents [patents.google.com]
- 8. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]
- 9. d-nb.info [d-nb.info]
- 10. quora.com [quora.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride | 76308-26-4 [chemicalbook.com]
- 13. echemi.com [echemi.com]
- 14. researchgate.net [researchgate.net]
- 15. pharmtech.com [pharmtech.com]
- 16. pharxmonconsulting.com [pharxmonconsulting.com]
- 17. CN106565510A - Preparation method for trans 4-amino-cyclohexyl acetate derivative - Google Patents [patents.google.com]
Technical Support Center: Purification of trans-4-Amino-acetate Cyclohexanol Hydrochloride
Welcome to the technical support center for the purification of trans-4-Amino-acetate Cyclohexanol Hydrochloride. This guide is designed for researchers, chemists, and pharmaceutical development professionals who are working with this compound and need to achieve high levels of purity. Here, we address common challenges and provide practical, field-proven solutions in a direct question-and-answer format. Our focus is on not just the "how," but the fundamental "why" behind each step, ensuring a robust understanding and successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing trans-4-Amino-acetate Cyclohexanol Hydrochloride?
A1: The impurity profile of your product is intrinsically linked to its synthetic route. The most prevalent routes involve the catalytic hydrogenation of a 4-nitrophenylacetic acid derivative, followed by esterification.[1][2] Based on this, the primary impurities to anticipate are:
-
Cis-Isomer: The most significant and often most difficult impurity to remove is the cis-isomer of 4-Amino-acetate Cyclohexanol Hydrochloride. Catalytic hydrogenation of the aromatic ring precursor often yields a mixture of cis and trans isomers.[1][2] The ratio can vary significantly depending on the catalyst (e.g., Pd/C, Raney-Ni), solvent, temperature, and pressure used during the hydrogenation step.[2][3]
-
Unreacted Starting Materials: Residual 4-nitrophenylacetic acid or the intermediate, 4-aminocyclohexyl acetic acid, may be present if the hydrogenation or esterification reactions did not go to completion.
-
Side-Reaction Products: Depending on the reaction conditions, side-products can form. For instance, incomplete reduction of the nitro group or over-reduction of the ester can introduce minor impurities.
-
Residual Solvents: Solvents used during the reaction or purification, such as ethanol, acetonitrile, or ether, can be trapped in the final crystalline product.[1][2]
-
Catalyst Residues: Trace amounts of the hydrogenation catalyst (e.g., Palladium) may carry over if filtration is not performed meticulously.
Q2: Why is the hydrochloride salt form used? Does it affect purification?
A2: The hydrochloride salt form is used for several critical reasons. The free amine of trans-4-Amino-acetate Cyclohexanol is a basic and polar compound. Converting it to a hydrochloride salt significantly increases its crystallinity and stability.[4][5] This is a common strategy for amino acid esters and related compounds to prevent degradation and facilitate handling.[5]
This salt formation is highly advantageous for purification. The crystalline nature of the salt makes it an excellent candidate for purification by recrystallization. The process of forming the salt itself can be a purification step, as precipitating the hydrochloride salt from a solution can leave more soluble impurities behind.[6] However, it's important to note that the salt's stability can be pH-dependent, and its solubility characteristics are very different from the free base.[7]
Q3: What is the general strategy for purifying this compound?
A3: The primary and most effective strategy for purifying trans-4-Amino-acetate Cyclohexanol Hydrochloride is recrystallization .[8] This technique leverages differences in solubility between the desired trans-isomer hydrochloride salt and the impurities (especially the cis-isomer) in a given solvent system at different temperatures.[9][10]
The general workflow is as follows:
-
Dissolution: Dissolve the impure solid in a minimum amount of a suitable hot solvent.
-
Cooling: Allow the solution to cool slowly and undisturbed. The desired compound, being less soluble at lower temperatures, will crystallize out, while the more soluble impurities remain in the solution (the mother liquor).
-
Isolation: The pure crystals are then collected by filtration.
-
Washing & Drying: The collected crystals are washed with a small amount of cold solvent to remove any adhering mother liquor and then dried.
For highly polar compounds that are difficult to purify by standard silica gel chromatography, recrystallization is often the superior method.[8][11]
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Issue 1: My final product has a low trans:cis isomer ratio.
This is the most common purity issue. The separation of diastereomers like the cis and trans isomers can be challenging due to their similar physical properties.
Caption: Troubleshooting workflow for low isomer purity.
-
Primary Solution: Recrystallization. If you have not already, you must perform a recrystallization. Patent literature specifically mentions using solvents like acetonitrile for this purpose.[2][6] The process involves dissolving the crude product in a hot solvent and allowing it to cool, which selectively crystallizes the desired trans-isomer.
-
Optimize the Solvent. If a single recrystallization is insufficient, the choice of solvent is the most critical parameter. The ideal solvent should dissolve the compound completely when hot but poorly when cold. Crucially, it should keep the cis-isomer and other impurities dissolved at the lower temperature.
Table 1: Comparison of Potential Recrystallization Solvents
| Solvent | Rationale & Use Case | Advantages | Disadvantages |
| Acetonitrile | Frequently cited in patents for this specific compound.[2][6] | Good selectivity for precipitating the trans-hydrochloride salt. | Can be expensive; requires careful handling. |
| Ethanol | Often used in the esterification step and for salt formation.[1] | Good solvency at high temperatures; readily available. | May have higher solubility for the product at cold temperatures, reducing yield. |
| Isopropanol | A common alternative to ethanol for recrystallizing salts. | Similar properties to ethanol but can sometimes offer better selectivity. | Higher boiling point than ethanol. |
| Ethanol/Water | A mixed solvent system can fine-tune solubility. | Allows for precise control over polarity and solubility. | Requires careful optimization of the solvent ratio. |
| Ethyl Acetate | Used for recrystallizing related aminocyclohexanol derivatives.[3] | Lower polarity might help in precipitating the polar salt. | May have lower solvency, requiring larger volumes. |
-
Consider a Second Recrystallization. Sometimes, a single recrystallization is not enough to achieve very high purity (>99%). Repeating the process with the once-recrystallized material can significantly improve the isomeric ratio.
-
Advanced Technique: Preparative Chromatography. If recrystallization fails to provide the desired purity, preparative High-Performance Liquid Chromatography (HPLC) may be an option. Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase (RP) chromatography on a C18 column can be effective for separating polar amino compounds and their isomers.[3][12][13] This is generally a lower-throughput and more expensive method reserved for when high-purity material is essential and recrystallization is ineffective.
Issue 2: The final product is discolored or contains dark specks.
A2: This issue typically points to residual catalyst from the hydrogenation step or thermal degradation.
-
Solution 1: Improve Catalyst Filtration. Before the workup and salt formation, ensure the hydrogenation catalyst (e.g., Pd/C) is completely removed. Filtering the reaction mixture through a pad of Celite® or a similar filter aid can effectively remove fine catalyst particles.
-
Solution 2: Use Activated Carbon. During the recrystallization process, you can add a small amount of activated carbon (charcoal) to the hot solution before filtering.[14] The activated carbon will adsorb colored impurities. Use it sparingly, as it can also adsorb some of your product, reducing the yield. The hot filtration step to remove the carbon before cooling is critical.
Issue 3: The yield from recrystallization is very low.
A3: Low yield is a common problem in recrystallization and can usually be traced to a few key procedural errors.
-
Using Too Much Solvent: The most frequent cause of low yield is using an excessive volume of solvent to dissolve the crude product. It is crucial to use the minimum amount of hot solvent required for complete dissolution.[14]
-
Cooling Too Rapidly: Cooling the solution too quickly (e.g., by placing it directly in an ice bath) can cause the product to precipitate rapidly as a fine powder, trapping impurities and leading to lower recovery of pure crystals. Allow the flask to cool slowly to room temperature first, then move it to an ice bath to maximize crystal formation.
-
Inappropriate Solvent Choice: If the product is too soluble in the chosen solvent even at low temperatures, the recovery will be poor. Refer to Table 1 and perform small-scale solubility tests to find a more suitable solvent.[14]
Detailed Experimental Protocol
Protocol 1: Recrystallization of trans-4-Amino-acetate Cyclohexanol Hydrochloride from Acetonitrile
This protocol is based on methods described in the chemical literature for purifying this class of compounds.[2][6]
Objective: To increase the trans:cis isomer ratio and remove other process-related impurities.
Materials:
-
Crude trans-4-Amino-acetate Cyclohexanol Hydrochloride
-
Acetonitrile (HPLC grade or equivalent)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Condenser (optional, but recommended to prevent solvent loss)
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Preparation: Place the crude solid (e.g., 10.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Solvent Addition: Add a small volume of acetonitrile to the flask (e.g., start with 50-70 mL for 10 g of crude product).
-
Heating and Dissolution: Heat the mixture to a gentle reflux (approx. 80-82°C) with stirring. Continue to add small portions of hot acetonitrile until all the solid has just dissolved. It is critical to avoid adding a large excess of solvent.
-
Slow Cooling: Once a clear solution is obtained, turn off the heat and remove the flask from the hot plate. Allow it to cool slowly and undisturbed to room temperature. You should observe crystal formation during this period.
-
Ice Bath Cooling: After the flask has reached room temperature, place it in an ice-water bath for at least 30-60 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold acetonitrile (2-3 small portions) to rinse away the impurity-laden mother liquor.
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
Caption: Step-by-step recrystallization workflow.
References
- Richter Gedeon Nyrt. (2009). Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.
-
Richter Gedeon Nyrt. (2009). PROCESS FOR THE PREPARATION OF TRANS 4-AMINO-CYCLOHEXYL ACETIC ACID ETHYL ESTER HCL. European Patent Office. [Link]
-
Gábor, D., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PMC. [Link]
- Jiangsu Nhwa Pharmaceutical Co Ltd. (2017). The preparation method of trans 4- Amino-cyclohexvls acetic ester derivative.
-
Leitgeb, M., et al. (2022). Separation and Purification of Amino Acids. ResearchGate. [Link]
-
University of Guelph. (n.d.). Separation and Detection of Amino Acids. [Link]
-
Sviatenko, O., et al. (2020). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Chemistry – A European Journal. [Link]
-
Veeprho. (n.d.). trans-4-Aminocyclohexanol | CAS 27489-62-9. [Link]
-
Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 27489-62-9 Trans-4-Aminocyclohexanol Impurity. [Link]
-
AZoLifeSciences. (2023). Chromatography Breakthroughs in Amino Acid Analysis. [Link]
-
IvyPanda. (2024). Chromatography in the Determination of Amino Acids. [Link]
-
Sviatenko, O. (2020). Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis. University of Greifswald. [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Wikipedia. (n.d.). Recrystallization (chemistry). [Link]
-
Organic Chemistry @ CU Boulder. (n.d.). Recrystallization and Crystallization. [Link]
-
Reddit. (2021). Is it possible to synthesise amino acid esters and isolate them not as a hydrochloride salt i.e. as a free amine?. [Link]
- Lehmann, B. (1997). Process for the preparation of trans-4-aminocyclohexanol.
-
Sviatenko, O., et al. (2020). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ResearchGate. [Link]
-
European Patent Office. (n.d.). Process for the preparation of trans-4-aminocyclohexanol. [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow Theses. [Link]
-
MIT OpenCourseWare. (2010). Recrystallization. YouTube. [Link]
-
Malamat, L., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. PMC. [Link]
-
Paradkar, A., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. National Center for Biotechnology Information. [Link]
Sources
- 1. EP2358661B1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buy 2-Aminocyclohexanol hydrochloride (EVT-2678423) | 13374-30-6; 13374-31-7; 190792-72-4; 200352-28-9; 5456-63-3; 89584-01-0 [evitachem.com]
- 5. reddit.com [reddit.com]
- 6. CN106565510B - The preparation method of trans 4- Amino-cyclohexvls acetic ester derivative - Google Patents [patents.google.com]
- 7. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. mt.com [mt.com]
- 10. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. azolifesciences.com [azolifesciences.com]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Navigating the Challenges of Aminocyclohexanol Isomer Separation
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges in the separation of aminocyclohexanol isomers. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower you to overcome common hurdles in your experimental workflows. Our approach is grounded in scientific principles and practical, field-proven insights to ensure the integrity and success of your research.
The Core Challenge: Why is Separating Aminocyclohexanol Isomers So Difficult?
Aminocyclohexanol and its derivatives are crucial building blocks in the synthesis of pharmaceuticals and fine chemicals.[1] These molecules possess multiple stereocenters, leading to the formation of various stereoisomers, primarily diastereomers (cis/trans) and enantiomers (R/S). The fundamental challenge in their separation lies in the subtle differences in their physicochemical properties. Isomers often exhibit very similar boiling points, solubilities, and chromatographic affinities, making their isolation in pure form a significant synthetic obstacle.
The stereochemical configuration of these isomers can profoundly impact the biological activity and toxicity of the final active pharmaceutical ingredient (API).[2] Therefore, achieving high stereochemical purity is not just a matter of analytical chemistry but a critical aspect of drug safety and efficacy.
Troubleshooting Guide: Common Separation Techniques
This section provides troubleshooting guidance for the most common techniques employed in the separation of aminocyclohexanol isomers.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the analytical and preparative separation of enantiomers. However, achieving baseline separation can be challenging.
Common Issues & Solutions in Chiral HPLC
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Poor Resolution/No Separation | Incorrect Column Choice: The chiral stationary phase (CSP) is not suitable for the specific aminocyclohexanol derivative. | Solution: Screen a variety of chiral columns with different stationary phases (e.g., polysaccharide-based, crown ether). The interaction between the analyte and the CSP is highly specific. For instance, crown ether columns are particularly effective for separating primary amines like trans-2-aminocyclohexanol.[2] |
| Inappropriate Mobile Phase: The mobile phase composition (solvents and additives) is not optimized for chiral recognition. | Solution: Systematically vary the mobile phase composition. For crown ether columns, a strong chaotropic counterion like trifluoroacetic acid (TFA) in the mobile phase can be crucial for achieving enantiomeric separation.[2] Organic modifiers like methanol can influence retention times but may not significantly affect the separation factor.[2] | |
| Suboptimal Temperature: Column temperature affects the thermodynamics of the chiral recognition process. | Solution: Investigate the effect of column temperature on the separation. A van't Hoff plot can reveal if the interaction is enthalpy-driven, helping to optimize the temperature for maximum resolution.[2] | |
| Peak Tailing | Secondary Interactions: Unwanted interactions between the basic amine group and acidic sites on the silica support of the column. | Solution: Add a basic modifier like triethylamine (TEA) to the mobile phase to mask the active silanol groups.[3] Using a column with a highly inert stationary phase can also mitigate this issue.[4] |
| Column Overload: Injecting too much sample can lead to peak distortion. | Solution: Reduce the injection volume or the concentration of the sample.[5] | |
| Fluctuating Retention Times | Poor Column Equilibration: Insufficient time for the column to stabilize with the new mobile phase. | Solution: Increase the column equilibration time, especially when changing the mobile phase composition.[5] |
| Mobile Phase Instability: Changes in the mobile phase composition over time due to evaporation of volatile components or degradation. | Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs tightly capped.[3] | |
| Pump Issues: Inconsistent flow rate from the HPLC pump. | Solution: Purge the pump to remove air bubbles and check for leaks.[6] | |
| High Backpressure | Column Frit Blockage: Particulate matter from the sample or mobile phase blocking the column inlet frit. | Solution: Use an in-line filter and ensure your samples are filtered before injection. If a blockage occurs, you can try back-flushing the column (if the manufacturer's instructions permit).[3] |
| Precipitation in the System: Buffer or sample precipitation due to solvent incompatibility. | Solution: Ensure all mobile phase components are miscible and that the sample is fully dissolved in the injection solvent, which should be compatible with the mobile phase.[4] |
Experimental Workflow: Chiral HPLC Method Development
Sources
Technical Support Center: Optimizing Reaction Conditions for Acetylation of trans-4-Aminocyclohexanol
Welcome to the Advanced Synthesis Support Hub. Subject: Selective N-Acetylation of trans-4-Aminocyclohexanol Ticket ID: CHEM-OPT-4NH2-OH
Executive Summary
The acetylation of trans-4-aminocyclohexanol presents a classic chemoselectivity challenge: differentiating between a primary amine and a secondary alcohol. While the amine is kinetically more nucleophilic, thermodynamic factors, solvent effects, and pH can inadvertently promote O-acetylation or N,O-diacetylation.
This guide provides optimized protocols to maximize the yield of N-(4-hydroxycyclohexyl)acetamide (the desired amide) while suppressing ester formation and maintaining stereochemical purity.
Part 1: The Chemoselectivity Challenge (N- vs. O-Acetylation)
The Core Issue: Users frequently report the formation of N,O-diacetylated byproducts or trace O-acetyl esters. This usually stems from "over-driving" the reaction with excess anhydride or high temperatures.
The Mechanism: Under neutral or basic conditions, the nitrogen lone pair is significantly more nucleophilic than the oxygen lone pair. However, if the reaction medium becomes acidic (generating acetic acid byproducts), the amine becomes protonated (ammonium salt), deactivating it. This shifts the kinetic favorability toward the alcohol, leading to unwanted esterification.
Troubleshooting Guide: Selectivity Control
| Symptom | Root Cause | Corrective Action |
| High N,O-diacetyl impurity | Excess Acylating Agent | Reduce Acetic Anhydride ( |
| Formation of O-acetyl ester | Acidic pH shift | Add a mild base (Sodium Acetate or |
| Incomplete Conversion | Poor Solubility | Switch solvent system. trans-4-aminocyclohexanol is polar; use Water, THF, or MeOH. |
| "Sticky" Product | Salt contamination | Avoid Acetyl Chloride ( |
Visualizing the Reaction Pathway
The following diagram illustrates the kinetic competition and the pathway to the desired product versus impurities.
Figure 1: Reaction pathway showing the kinetic favorability of N-acetylation (Green) vs. unwanted side reactions (Red).
Part 2: Optimized Experimental Protocols
We recommend two distinct protocols depending on your downstream requirements and green chemistry goals.
Protocol A: Aqueous Schotten-Baumann (Green & Highly Selective)
Best for: High purity, suppressing O-acetylation, and ease of workup.
Why this works: Water solvates the hydroxyl group, reducing its nucleophilicity via hydrogen bonding, while the amine remains reactive. Furthermore, water hydrolyzes any transiently formed O-ester more rapidly than the stable N-amide.
-
Dissolution: Suspend trans-4-aminocyclohexanol (10 g, 87 mmol) in Water (30 mL).
-
Buffering: Add Sodium Acetate (1.1 eq) or maintain pH ~8-9 with dilute NaOH.
-
Addition: Cool to 0–5°C . Add Acetic Anhydride (1.1 eq) dropwise over 30 minutes.
-
Critical: Low temperature prevents hydrolysis of the anhydride before it reacts with the amine.
-
-
Reaction: Allow to warm to room temperature (RT) and stir for 2 hours.
-
Checkpoint: Monitor by TLC (MeOH:DCM 1:9). Amine spot should disappear.
-
-
Workup:
-
Cool to 0°C. The product often precipitates as white crystals.
-
Filter and wash with ice-cold water.
-
Yield Expectation: >90%.
-
Protocol B: Organic Solvent (Recrystallization Focus)
Best for: Removing cis-isomer impurities derived from the starting material.
-
Dissolution: Dissolve amine in Ethyl Acetate or THF (warm if necessary).
-
Addition: Add Acetic Anhydride (1.1 eq) at RT.
-
Reflux: Heat to reflux for 1 hour to ensure complete conversion (solubility increases with temp).
-
Purification (The "Clean-Up"):
-
Concentrate the solvent.[1]
-
Recrystallization: Use Toluene or Ethyl Acetate/Ethanol mix.
-
Note: The trans-isomer typically crystallizes more readily than the cis-isomer due to better packing (equatorial-equatorial vs axial-equatorial substitution).
-
Part 3: FAQ - Troubleshooting Common Issues
Q1: My starting material contains 10% cis-isomer. Will acetylation fix this? A: Acetylation itself is stereoretentive; it will not convert cis to trans. However, the trans-acetamido derivative has significantly different solubility properties than the cis-derivative. We recommend performing the acetylation and then recrystallizing the product (Protocol B) rather than trying to purify the difficult amino-alcohol starting material.
Q2: I see a spot on TLC that corresponds to the di-acetylated product. How do I remove it? A: Selective hydrolysis is your friend.
-
Fix: Treat the crude mixture with mild aqueous base (e.g.,
in MeOH/Water) at RT for 30 minutes. -
Why: The ester bond (O-acetyl) is far more labile (unstable) to hydrolysis than the amide bond (N-acetyl). This will revert the di-acetyl impurity back to the desired target product without cleaving the amide.
Q3: The product is water-soluble and I can't filter it out (Protocol A). A: This happens if the concentration is too low or the solution isn't cold enough.
-
Fix: Saturate the aqueous layer with NaCl (salting out) and extract continuously with Ethyl Acetate or n-Butanol. Alternatively, lyophilize (freeze-dry) the water to recover the solid, then wash the salts away with dry Ethanol (product dissolves, salts don't).
Part 4: Process Decision Logic
Use this flow to determine the best purification strategy based on your crude analysis.
Figure 2: Decision tree for post-reaction purification.
References
- Google Patents. (2010). Method for preparing trans-4-acetamido-cyclohexanol acetic ester (CN101628879A).
-
Beilstein Journal of Organic Chemistry. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions.[2] Retrieved from [Link]
-
Journal of the American Chemical Society. (2023). Chemoselective Esterification of Natural and Prebiotic 1,2-Amino Alcohol Amphiphiles in Water.[3] Retrieved from [Link]
Sources
Validation & Comparative
A Researcher's Guide to the ¹H NMR Analysis of trans-4-Amino-acetate Cyclohexanol Hydrochloride: A Comparative Approach
In the landscape of pharmaceutical development and chemical research, the unambiguous structural elucidation of molecules is a cornerstone of progress. For compounds like trans-4-Amino-acetate Cyclohexanol Hydrochloride, a substituted cyclohexane derivative, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a primary analytical tool. This guide provides an in-depth, comparative analysis of the ¹H NMR spectrum of this compound, offering insights into spectral interpretation, experimental best practices, and a comparison with analogous structures to aid researchers in their analytical endeavors.
I. Foundational Principles: Deciphering the ¹H NMR Spectrum
The ¹H NMR spectrum provides a wealth of information based on four key parameters: the number of signals, their chemical shifts (δ), the integration of signal areas, and the splitting pattern (multiplicity) of the signals.[1][2][3]
-
Number of Signals: This indicates the number of chemically non-equivalent sets of protons within the molecule.[4]
-
Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift reveals the electronic environment of a proton.[5][6] Protons near electronegative atoms or functional groups are "deshielded" and appear at higher ppm values (downfield).[7]
-
Integration: The area under each signal is proportional to the number of protons it represents, providing a ratio of the different types of protons.[1][2]
-
Splitting (Multiplicity): This arises from the interaction of neighboring, non-equivalent protons and follows the n+1 rule, where 'n' is the number of adjacent protons.[8] The distance between the split peaks is the coupling constant (J), measured in Hertz (Hz).[9]
II. The ¹H NMR Fingerprint of trans-4-Amino-acetate Cyclohexanol Hydrochloride
The structure of trans-4-Amino-acetate Cyclohexanol Hydrochloride presents several distinct proton environments. The "trans" stereochemistry dictates that in the stable chair conformation, both the amino and acetate substituents will preferentially occupy equatorial positions to minimize steric hindrance.[10] This has profound implications for the resulting ¹H NMR spectrum.
A. Expected Chemical Shifts and Multiplicities:
A detailed analysis of the structure allows for the prediction of the chemical shifts for each proton.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Rationale |
| H-1 (CH-OAc) | ~4.5 - 5.0 | Multiplet | The proton on the carbon bearing the acetate group is significantly deshielded by the electronegative oxygen atom. Its multiplicity will be complex due to coupling with the adjacent axial and equatorial protons on C2 and C6. |
| H-4 (CH-NH₃⁺) | ~3.0 - 3.5 | Multiplet | The proton on the carbon attached to the protonated amino group is also deshielded. Similar to H-1, it will exhibit a complex splitting pattern from coupling to neighboring protons on C3 and C5. |
| Cyclohexane Ring Protons (Axial & Equatorial) | ~1.2 - 2.2 | Multiplets | The eight protons on the remaining four carbons of the cyclohexane ring will appear as a complex series of overlapping multiplets in this region.[11] |
| Acetate Methyl Protons (-COCH₃) | ~2.0 | Singlet | The three protons of the methyl group in the acetate moiety are chemically equivalent and have no adjacent protons, resulting in a characteristic singlet.[8][12] |
| Amine Protons (-NH₃⁺) | Variable (often broad) | Singlet (broad) | The chemical shift of amine protons is highly variable and depends on factors like solvent, concentration, and temperature. They often appear as a broad singlet and may exchange with deuterium in solvents like D₂O, causing the signal to disappear.[13] |
B. The Decisive Role of Coupling Constants in Stereochemical Assignment:
For cyclohexane derivatives, the magnitude of the vicinal coupling constant (³J) is highly dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus curve.[14][15] This is the most definitive tool for confirming the trans stereochemistry.
In the diequatorial conformation of the trans isomer, the H-1 and H-4 protons are in axial positions. This leads to large axial-axial (Jₐₐ) couplings with their adjacent axial protons, typically in the range of 10-13 Hz.[14][16] Conversely, axial-equatorial (Jₐₑ) and equatorial-equatorial (Jₑₑ) couplings are much smaller, generally in the 2-5 Hz range.[16] The observation of these large coupling constants for the H-1 and H-4 signals is a strong indicator of the trans configuration.[10][16]
III. Comparative Analysis with Related Structures
To provide a clearer context for the ¹H NMR analysis, a comparison with simpler, related molecules is invaluable.
A. Comparison with trans-4-Aminocyclohexanol:
The parent alcohol, trans-4-Aminocyclohexanol, provides a foundational comparison. In deuterated water (D₂O), the H-1 proton (CH-OH) of the trans isomer appears around 3.58 ppm, while the H-4 proton (CH-NH₂) is observed at approximately 2.65 ppm.[16] The introduction of the acetate group in our target molecule is expected to shift the H-1 proton significantly downfield due to the deshielding effect of the ester functionality.
B. Comparison with Cyclohexanol and Ethyl Acetate:
-
Cyclohexanol: The H-1 proton in cyclohexanol resonates at approximately 3.58 ppm.[17][18] This further highlights the downfield shift expected upon esterification.
-
Ethyl Acetate: The methyl protons of the acetate group in ethyl acetate appear as a singlet around 2.0 ppm, which is consistent with the expected chemical shift for the acetate methyl group in our target molecule.[19][20]
This comparative data provides a robust framework for the initial assignment of signals in the ¹H NMR spectrum of trans-4-Amino-acetate Cyclohexanol Hydrochloride.
IV. Experimental Protocol: A Self-Validating System
The acquisition of high-quality, reproducible NMR data is contingent upon meticulous sample preparation and instrument setup.[16][21]
A. Sample Preparation:
-
Sample Weighing: Accurately weigh 5-10 mg of trans-4-Amino-acetate Cyclohexanol Hydrochloride for ¹H NMR analysis.[16]
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Given the polar nature of the hydrochloride salt, deuterated water (D₂O) or deuterated methanol (CD₃OD) are excellent first choices.[16][22] Deuterated dimethyl sulfoxide (DMSO-d₆) can also be used.[22] The use of deuterated solvents is crucial to avoid large solvent signals that would obscure the analyte's signals.[23]
-
Dissolution and Transfer: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[24] Once fully dissolved, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[21]
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) or a water-soluble equivalent like 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O samples is often used.
B. NMR Data Acquisition:
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Locking and Shimming: The instrument's magnetic field is "locked" onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called "shimming" to achieve sharp, well-resolved peaks.
-
Acquisition Parameters: Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum should be carefully phased and baseline corrected.
V. Visualizing the Workflow and Structure
To further clarify the analytical process and the molecular structure, the following diagrams are provided.
Caption: Experimental workflow for the ¹H NMR analysis.
Caption: Structure of trans-4-Amino-acetate Cyclohexanol with key protons highlighted.
VI. Conclusion
The ¹H NMR analysis of trans-4-Amino-acetate Cyclohexanol Hydrochloride is a powerful method for its structural confirmation. By carefully examining the chemical shifts, integration, and particularly the coupling constants of the methine protons at the C-1 and C-4 positions, the trans stereochemistry can be unequivocally established. A comparative approach, referencing the spectra of simpler, related molecules, further strengthens the spectral assignments. Adherence to rigorous experimental protocols ensures the acquisition of high-quality data, which is paramount for accurate structural elucidation in research and drug development.
References
-
JEOL. (n.d.). Introduction of a method to analyze 3D structures using homonuclear couplings. Retrieved from [Link]
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Lia, A. (2020). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. Publication Server of the University of Greifswald. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR spectrum of 100% ethyl acetate, neat. Retrieved from [Link]
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Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
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Science and Education Publishing. (2021). Figure 1. 1H NMR spectrum of 100% ethyl acetate, neat. Retrieved from [Link]
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Doc Brown's Chemistry. (2025). Advanced Organic Chemistry: The 1 H NMR spectrum of methyl ethanoate. Retrieved from [Link]
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Mesbah Energy. (2020, December 27). What are the solvents used in NMR? What is the Deuterated solvent?. Retrieved from [Link]
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A Comparative Guide to Purity Analysis of trans-4-Amino-acetate Cyclohexanol Hydrochloride: GC-MS vs. HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the accurate determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth technical comparison of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for the purity analysis of trans-4-Amino-acetate Cyclohexanol Hydrochloride. This bifunctional molecule, characterized by its polar amino and ester groups on a cyclohexanol backbone, presents unique analytical challenges. This document will dissect the methodologies, offering field-proven insights and experimental rationale to empower researchers in selecting the most appropriate analytical strategy.
The Analytical Challenge: Why Direct Analysis is Problematic
Trans-4-Amino-acetate Cyclohexanol Hydrochloride is a polar and non-volatile salt. These properties make its direct analysis by Gas Chromatography (GC) problematic. The high temperatures required for volatilization in the GC inlet can lead to thermal degradation of the molecule, and its polar nature results in poor chromatographic peak shape due to interactions with the stationary phase.[1][2][3] To overcome these limitations, a chemical modification step known as derivatization is essential for GC-MS analysis.[1][2][3][4][5]
Conversely, High-Performance Liquid Chromatography (HPLC) is inherently well-suited for the analysis of polar and non-volatile compounds, as the separation occurs in a liquid mobile phase at or near ambient temperatures.[6][7][8][9]
Method 1: Purity Profiling by GC-MS with Derivatization
This section details a comprehensive protocol for the purity analysis of trans-4-Amino-acetate Cyclohexanol Hydrochloride using GC-MS following a silylation derivatization step. Silylation is a robust and widely used derivatization technique that replaces active hydrogens in functional groups like hydroxyls (–OH) and amines (–NH) with a non-polar trimethylsilyl (TMS) group.[2][3][10][11] This process increases the volatility and thermal stability of the analyte, making it amenable to GC analysis.[1][2][3]
Rationale for Derivatization
The primary objective of derivatization is to transform the polar, non-volatile analyte into a form that is more suitable for GC separation. The derivatized molecule will have a lower boiling point and reduced polarity, leading to improved peak shape and sensitivity.[1][2][3] For trans-4-Amino-acetate Cyclohexanol Hydrochloride, both the hydroxyl and the amino groups are active sites for derivatization.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS purity analysis of trans-4-Amino-acetate Cyclohexanol Hydrochloride.
Detailed Experimental Protocol
1. Sample Preparation and Derivatization:
-
Accurately weigh approximately 10 mg of the trans-4-Amino-acetate Cyclohexanol Hydrochloride sample into a clean, dry 2 mL autosampler vial.
-
Add 500 µL of anhydrous pyridine. Pyridine acts as a solvent and a catalyst for the silylation reaction.[11]
-
Add 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS). BSTFA is the silylating agent, and TMCS is a catalyst that enhances the reactivity of the silylating agent, particularly for hindered hydroxyl groups.[11]
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven to ensure complete derivatization.
-
Allow the vial to cool to room temperature before placing it in the GC autosampler.
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatographic separation. |
| MS System | Agilent 5977B MSD or equivalent | Enables sensitive detection and structural elucidation of the analyte and its impurities. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column | A non-polar stationary phase is ideal for the separation of the non-polar silylated derivatives.[11] |
| Inlet Temperature | 280°C | Ensures rapid and complete volatilization of the derivatized sample. |
| Injection Mode | Split (10:1) | Prevents column overloading and ensures sharp chromatographic peaks. |
| Injection Volume | 1 µL | A standard injection volume for this type of analysis. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | An inert carrier gas that provides good chromatographic efficiency. |
| Oven Program | Initial: 100°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min) | A temperature ramp allows for the separation of compounds with different boiling points. |
| MS Source Temp. | 230°C | Optimizes ion formation and minimizes thermal degradation within the ion source. |
| MS Quad Temp. | 150°C | Maintains the cleanliness and performance of the quadrupole mass analyzer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard, robust ionization technique that produces reproducible fragmentation patterns for library matching and structural analysis. |
| Scan Range | 40-550 m/z | Covers the expected mass range of the derivatized analyte and potential impurities. |
3. Data Analysis:
-
The purity of the sample is determined by area normalization. The peak area of the main component is divided by the total area of all peaks in the chromatogram and expressed as a percentage.
-
Impurity identification can be performed by comparing the mass spectra of the impurity peaks with a commercial mass spectral library (e.g., NIST).
Method 2: Purity Determination by HPLC-UV
This section outlines a standard HPLC-UV method for the purity analysis of trans-4-Amino-acetate Cyclohexanol Hydrochloride. This technique is often preferred for polar, non-volatile compounds as it does not require derivatization.[6][7][8]
Rationale for HPLC-UV
HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. For a polar compound like trans-4-Amino-acetate Cyclohexanol Hydrochloride, a reversed-phase HPLC method is typically employed, where the stationary phase is non-polar, and the mobile phase is a polar solvent mixture.[6] UV detection is suitable as the molecule contains a chromophore (the ester group) that absorbs UV light.
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV purity analysis of trans-4-Amino-acetate Cyclohexanol Hydrochloride.
Detailed Experimental Protocol
1. Sample Preparation:
-
Accurately weigh a sufficient amount of the trans-4-Amino-acetate Cyclohexanol Hydrochloride sample to prepare a 1 mg/mL solution.
-
Dissolve the sample in the mobile phase (e.g., a mixture of water and acetonitrile).
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
2. HPLC-UV Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A reliable system for routine purity analysis. |
| Detector | Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) | DAD allows for the acquisition of the full UV spectrum for each peak, aiding in peak purity assessment. |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) | A standard non-polar stationary phase for reversed-phase chromatography. |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in Water, B: 0.1% TFA in Acetonitrile | TFA is a common ion-pairing agent that improves peak shape for basic compounds. |
| Elution Mode | Isocratic or Gradient (e.g., 95% A for 10 min) | Isocratic elution is simpler, while a gradient may be necessary to separate impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A standard injection volume for this type of analysis. |
| Detection λ | 210 nm | The ester carbonyl group is expected to have a UV absorbance in this region. A full scan with a DAD is recommended to find the optimal wavelength. |
3. Data Analysis:
-
Purity is determined by area normalization, similar to the GC-MS method.
-
Peak purity can be assessed using the DAD by comparing the UV spectra across a single peak.
Comparison of GC-MS and HPLC-UV for Purity Analysis
| Feature | GC-MS with Derivatization | HPLC-UV |
| Sample Preparation | More complex and time-consuming due to the derivatization step.[4][5] | Simple dissolution and filtration. |
| Analyte Suitability | Requires volatile or semi-volatile, thermally stable compounds (or their derivatives).[1][2] | Ideal for polar, non-volatile, and thermally labile compounds.[6][7][8][9] |
| Specificity | Very high, as it provides both chromatographic separation and mass spectral information. | Moderate; relies on retention time and UV spectrum for identification. |
| Sensitivity | Generally high, especially in selected ion monitoring (SIM) mode. | Good, but can be limited by the chromophore of the analyte. |
| Impurity Identification | Excellent; mass spectra can be compared to libraries for tentative identification. | Limited; requires reference standards for confirmation. |
| Throughput | Lower, due to longer sample preparation and run times. | Higher, with simpler sample preparation and shorter run times. |
| Cost | Instrumentation and consumables can be more expensive. | Generally more cost-effective for routine analysis. |
Conclusion and Recommendations
Both GC-MS with derivatization and HPLC-UV are viable techniques for the purity analysis of trans-4-Amino-acetate Cyclohexanol Hydrochloride. The choice between the two methods depends on the specific requirements of the analysis.
-
For routine quality control and purity determination where speed and simplicity are important, HPLC-UV is the recommended method. Its ability to analyze the compound directly without derivatization makes it a more efficient and cost-effective choice.
-
For in-depth impurity profiling and structural elucidation of unknown impurities, GC-MS is the more powerful technique. The mass spectral data provides invaluable information for identifying by-products and degradation products, which is crucial during drug development and process optimization.
Ultimately, a comprehensive analytical strategy may involve the use of both techniques orthogonally to gain a complete understanding of the sample's purity and impurity profile.
References
- CovaChem. (n.d.). GC Derivatization Reagents for Gas Chromatography.
- Kuban, P., & Foret, F. (2012). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. PMC.
- Shandong Qidu Pharma. (2022). Method for detecting trans-4-aminocyclohexanol in ambroxol hydrochloride injection.
- BenchChem. (2025). An In-depth Structural and Conformational Analysis of trans-4-Aminocyclohexanol.
- ResearchGate. (2025). Extraction and derivatization of polar herbicides for GC-MS analyses.
- Chrom Tech, Inc. (2025). Why Use GC Derivatization Reagents.
- Unknown. (n.d.).
- Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
- PubMed. (2006). Screening and optimization of the derivatization of polar herbicides with trimethylanilinium hydroxide for GC-MS analysis.
- Chemistry LibreTexts. (2023).
- MDPI. (2023).
- Phenomenex. (n.d.). Derivatization for Gas Chromatography.
- Chem-Impex. (n.d.). trans-4-Aminocyclohexanol.
- ResearchGate. (2018). Which of these methods is preffered when determining the chemical structure of isolated compound(s)
- ResolveMass Laboratories Inc. (2025). GC-MS vs LC-MS.
- Shimadzu. (n.d.). Analysis of Amino Acids Contained in Alcohol.
- Agilent. (n.d.). Amino-alcohols Analysis of amino-alcohols, C.
- University of Greifswald. (2020). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis.
- PMC. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?.
- ResearchGate. (2025). Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection | Request PDF.
- ILT. (2025). How to Choose Between LC and GC for Your Analytical Needs.
- OSTI. (2013). Rapid Silylation of b-Amino Alcohols at Room Temperature in the Presence of Nitrogenous Bases for Enhanced Detect.
- Agilent. (n.d.). Amino alcohols Analysis of ethanol amines.
- Google Patents. (n.d.). ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL.
- ResearchGate. (n.d.). Cyclohexanol and Cyclohexanone.
- ALWSCI. (2025). Which Non-Volatile Compounds Can Be Analyzed By GC-MS?.
- IISTE.org. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.
- PubMed. (2000).
- Indian Journal of Pharmaceutical Sciences. (n.d.).
- Google Patents. (n.d.).
- ResearchGate. (2025). (PDF) Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients.
- Cerno Bioscience. (n.d.). Solvent/Sample Interaction in the GC/MS Analysis of Amines.
-
PMC. (n.d.). Separation of Cyclohexanone and Cyclohexanol by Adaptive Pillar[4]arene Cocrystals Accompanied by Vapochromic Behavior.
- SSRN. (2024).
- Organic Chemistry Portal. (n.d.). Cyclohexanol synthesis.
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Validating the stereochemistry of 4-aminocyclohexanol derivatives.
Executive Summary
In the development of neuroactive pharmacophores and polymer precursors, the stereochemistry of 4-aminocyclohexanol and its derivatives is a critical quality attribute. The cis and trans isomers exhibit distinct lipophilicities, receptor binding affinities, and polymerization kinetics.
This guide objectively compares the three primary validation methodologies: NMR Spectroscopy , X-Ray Crystallography , and Chromatographic Separation . While X-ray crystallography remains the absolute structural standard, this guide demonstrates why NMR spectroscopy—when rigorously applied using coupling constant analysis—is the most efficient and versatile tool for routine validation in solution state.
Conformational Analysis & Stereochemical Logic
To validate stereochemistry, one must first understand the conformational dynamics. The cyclohexane ring exists predominantly in a chair conformation.
-
Trans-4-aminocyclohexanol: The thermodynamically stable conformer places both the hydroxyl (-OH) and amino (-NH₂) groups in equatorial positions (diequatorial). This locks the methine protons (H1 and H4) into axial positions.
-
Cis-4-aminocyclohexanol: One substituent must be axial while the other is equatorial.[1][2] This creates a rapid equilibrium (ring flip) or a preference for the conformer where the bulkier group is equatorial.
This conformational difference is the "fingerprint" we detect in the following assays.
Visualization: Stereochemical Decision Logic
The following diagram illustrates the decision tree for assigning stereochemistry based on proton orientation.
Figure 1: Logical flow for correlating conformational preference to stereochemical assignment.
Method 1: NMR Spectroscopy (The Workhorse)
NMR is the preferred method for solution-phase derivatives. It relies on the Karplus relationship , which links the dihedral angle between protons to their coupling constant (
Mechanistic Causality
-
Axial-Axial Coupling (
): In the trans-diequatorial isomer, the axial methine protons (H1/H4) have a 180° dihedral angle with adjacent axial protons. This results in a large coupling constant ( Hz).[1] -
Axial-Equatorial/Equatorial-Equatorial (
): In the cis isomer, the dihedral angles are roughly 60°, resulting in much smaller couplings ( Hz).
Comparative Data: Cis vs. Trans Signals
Data gathered from experimental standards in D₂O.
| Feature | Trans-4-aminocyclohexanol | Cis-4-aminocyclohexanol | Mechanistic Reason |
| Conformation | Diequatorial (Substituents) | Axial/Equatorial | Steric hindrance minimization. |
| H-1/H-4 Orientation | Axial | Equatorial (or avg.[1] due to flip) | Geometry of the ring. |
| Coupling ( | Large ( | Small (broad singlet or | Karplus equation ( |
| Chemical Shift ( | Upfield (~2.65 - 3.58 ppm) | Downfield (~3.20 - 3.96 ppm) | Axial protons are more shielded than equatorial.[1] |
Protocol: NMR Verification System
Objective: Unambiguous assignment of stereochemistry.
-
Sample Preparation: Dissolve 5–10 mg of the derivative in 600 µL of Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD).
-
Note: Avoid CDCl₃ if the amine is a free base, as aggregation can broaden peaks. Use D₂O/DCl for hydrochloride salts.
-
-
Acquisition: Run a standard 1H NMR (min 400 MHz).
-
Parameter Set: Set d1 (relaxation delay) to ≥ 2.0s to allow full relaxation of methine protons.
-
-
Analysis:
-
Locate the H-1 (CH-O) and H-4 (CH-N) signals.[1]
-
The "Width" Test: Measure the width of the multiplet at half-height (
).-
If
Hz Trans (contains large ). -
If
Hz Cis (only small ).
-
-
Method 2: X-Ray Crystallography (The Absolute Standard)
While NMR infers structure from magnetic environment, Single Crystal X-Ray Diffraction (SC-XRD) provides a direct electron density map.
When to Use
-
Final Confirmation: When developing a new reference standard.
-
Solid-State Issues: When polymorphism or salt formation affects solubility.
-
Ambiguous NMR: If bulky derivatives (e.g., large N-protecting groups) distort the chair conformation, rendering
-values unreliable.
Pros & Cons
| Advantage | Disadvantage |
| Absolute Configuration: Defines stereochemistry without reference standards. | Sample Requirement: Requires a high-quality single crystal, which can take weeks to grow. |
| 3D Precision: Visualizes bond lengths and angles directly. | Static: Represents the solid state, which may differ from the bioactive solution conformation. |
Method 3: Chromatographic Separation (Ratio Determination)[2]
For measuring isomeric purity (e.g., cis:trans ratio) rather than structural assignment, chromatography is the standard.
HPLC/GC Methodology
Separation relies on the difference in molecular footprint and interaction with the stationary phase. The cis isomer, being more compact (axial/equatorial), often elutes differently than the flatter trans (diequatorial) isomer.
-
GC Analysis:
-
Column: Chiral columns (e.g., CP-Chirasil-Dex CB) are superior for direct amine analysis.
-
Derivatization: Trifluoroacetic anhydride (TFAA) or Boc-anhydride is often required to improve volatility and peak shape.
-
-
HPLC Analysis:
-
Column: C18 Reverse Phase (e.g., Newcrom R1) or specialized Amide columns.
-
Mobile Phase: Phosphate buffer (pH 7.0) / Acetonitrile gradients.
-
Elution Order: typically Trans elutes before Cis on non-polar phases due to higher polarity of the cis form (dipole moment alignment), though this is method-dependent.
-
Comparative Analysis Summary
| Metric | NMR Spectroscopy | X-Ray Crystallography | Chromatography (HPLC/GC) |
| Primary Use | Routine structural assignment. | Absolute structural proof. | Purity/Ratio quantification. |
| Speed | Fast (< 30 mins). | Slow (Days to Weeks). | Medium (Method Dev + Run). |
| Sample State | Solution. | Single Crystal. | Solution/Gas.[3][4] |
| Reliability | High (if chair is stable). | Absolute. | High (requires reference). |
| Cost | Low. | High. | Medium. |
Experimental Workflow: Derivatization for Separation
Use this protocol if direct separation of the free amine is poor.
Protocol: N-Boc Derivatization for Isomer Quantification
-
Reaction: To a stirred solution of 4-aminocyclohexanol (isomer mixture, 50 mg) in DCM (2 mL), add Di-tert-butyl dicarbonate (1.1 eq) and Triethylamine (1.5 eq).
-
Incubation: Stir at Room Temperature for 2 hours.
-
Workup: Wash with 1M HCl (to remove unreacted amine) and Brine. Dry organic layer over Na₂SO₄.
-
Analysis: Inject sample onto HPLC (C18 column, UV 210 nm). The bulky Boc group exaggerates the hydrodynamic difference between cis and trans, improving resolution.
Visualization: Analytical Workflow
Figure 2: Integrated workflow for structural identification and purity quantification.
References
-
University of Greifswald. (2020). Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis. Publication Server. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 4-Aminocyclohexanol on Newcrom R1 HPLC column. Retrieved from [Link]
-
News-Medical. (2019). X-Ray Crystallography vs. NMR Spectroscopy. Retrieved from [Link]
Sources
Comparative Guide: Synthetic Routes to trans-4-Aminocyclohexanol
Executive Summary
trans-4-Aminocyclohexanol is a critical pharmacophore in drug development, serving as a precursor for mucolytic agents (e.g., Ambroxol), anticancer drugs (e.g., Lomustine), and various antihistamines. Its synthesis presents a classic stereochemical challenge: distinguishing between the thermodynamically stable trans-isomer (diequatorial) and the kinetically favored cis-isomer (axial-equatorial).
This guide objectively compares the two dominant synthetic strategies: Catalytic Hydrogenation of Phenols (the industrial workhorse) and Chemoenzymatic Cascades (the precision alternative). While hydrogenation offers low raw material costs and scalability, it suffers from poor initial diastereoselectivity requiring rigorous purification. Conversely, biocatalytic routes deliver near-perfect stereocontrol (>99% de) under mild conditions but face higher initial catalyst costs and complex reaction engineering.
Mechanistic Overview & Stereocontrol
The Stereochemical Challenge
The cyclohexane ring conformation dictates stability. The trans-isomer allows both the amino and hydroxyl groups to occupy equatorial positions, minimizing 1,3-diaxial interactions.
-
Thermodynamic Product: trans-4-aminocyclohexanol (favored by equilibration).
-
Kinetic Product: cis-4-aminocyclohexanol (favored by face-selective adsorption).
Route A: Catalytic Hydrogenation (Industrial Standard)
This route typically starts with 4-aminophenol or 4-acetamidophenol (Paracetamol) . The stereochemical outcome is governed by the catalyst metal:
-
Rhodium (Rh): Favors cis-addition (kinetic control) due to strong face-selective adsorption, often yielding cis:trans ratios of ~80:20.
-
Palladium (Pd): Facilitates isomerization via a keto-enol tautomerism intermediate on the catalyst surface, favoring the thermodynamically stable trans-isomer (ratios up to 4:1).
Route B: Biocatalytic Cascade (Precision Synthesis)
This route utilizes 1,4-cyclohexanedione as a pro-chiral starting material. It employs a dual-enzyme system:[1]
-
Keto Reductase (KRED): Regioselective reduction of one ketone to an alcohol.[2]
-
Amine Transaminase (ATA): Stereoselective conversion of the remaining ketone to an amine. By selecting specific KRED and ATA variants, the stereochemistry is "programmed" rather than equilibrated.
Comparative Analysis
Performance Metrics
The following table contrasts the two routes based on experimental data and industrial viability.
| Feature | Route A: Catalytic Hydrogenation | Route B: Biocatalytic Cascade |
| Starting Material | 4-Aminophenol / Paracetamol (Cheap) | 1,4-Cyclohexanedione (Moderate) |
| Catalyst | Pd/C, Ru/Al₂O₃, or Rh/C | KRED + ATA Enzymes |
| Crude trans:cis Ratio | 3:1 to 4:1 (Pd/C) | > 99:1 (Optimized Enzymes) |
| Typical Yield | 70–85% (after purification) | 80–95% (quantitative conversion) |
| Conditions | High T (100°C+), High P (50+ bar H₂) | Ambient T (30°C), Atm Pressure |
| Purification | Crystallization (Critical Step) | Filtration / Resin adsorption |
| Scalability | Excellent (Ton-scale proven) | Good (Batch/Flow feasible) |
| Safety Profile | High Risk: H₂ gas, pyrophoric metals | Low Risk: Aqueous buffer, no H₂ |
Decision Matrix: Pathway Selection
Figure 1: Decision matrix for selecting the optimal synthetic route based on scale and purity requirements.
Detailed Experimental Protocols
Protocol A: Catalytic Hydrogenation (Pd-Catalyzed)
Objective: Synthesis of trans-4-aminocyclohexanol from 4-acetamidophenol with in situ isomerization.
Mechanism & Workflow: The use of Palladium on Carbon (Pd/C) allows for the equilibration of the ring. The acetamido group prevents amine poisoning of the catalyst.
Figure 2: Workflow for the Pd-catalyzed hydrogenation and purification.
Step-by-Step Methodology:
-
Hydrogenation:
-
Charge a high-pressure autoclave with 4-acetamidophenol (1.0 eq) and water (10 vol).
-
Add 5% Pd/C catalyst (5 mol% loading).[1]
-
Purge with N₂ (3x) then H₂ (3x).
-
Pressurize to 50 bar H₂ and heat to 100–120°C .
-
Stir vigorously for 12–24 hours until H₂ uptake ceases.
-
-
Workup:
-
Cool to room temperature (RT) and vent H₂ carefully.
-
Filter catalyst (Celite pad) to recover Pd/C (can be recycled).
-
The filtrate contains N-(4-hydroxycyclohexyl)acetamide (approx. 3:1 trans:cis).
-
-
Hydrolysis:
-
Add concentrated HCl (6 M) to the filtrate and reflux for 4 hours to cleave the acetyl group.
-
-
Selective Crystallization (Crucial Step):
-
Cool the acidic solution to 0–5°C.
-
Slowly adjust pH to >13.5 using 50% NaOH. Note: The trans-isomer is significantly less soluble in cold alkaline water than the cis-isomer.
-
Stir the resulting slurry for 2 hours at 0°C.
-
Filter the white precipitate and wash with ice-cold water.
-
Yield: ~75% isolated yield of trans-4-aminocyclohexanol (>98% purity).
-
Protocol B: Biocatalytic Cascade (One-Pot)
Objective: Stereoselective synthesis from 1,4-cyclohexanedione using KRED and ATA enzymes.
Mechanism & Workflow: This route avoids heavy metals and pressure. It relies on the specificity of engineered enzymes.[2][3]
Figure 3: One-pot enzymatic cascade for precision synthesis.
Step-by-Step Methodology:
-
Reaction Setup:
-
In a reaction vessel, dissolve 1,4-cyclohexanedione (50 mM) in phosphate buffer (100 mM, pH 7.5).
-
Add cofactors: NAD⁺ (1 mM) and PLP (1 mM).
-
Add amine donor: Isopropylamine (1.0 M) (also serves as buffer/pH adjuster).
-
Add cosubstrate for recycling: Isopropanol (IPA) (5–10% v/v).
-
-
Enzyme Addition:
-
Add KRED (e.g., Lactobacillus kefir KRED) and ATA (e.g., At-ATA or specific commercial variants like ATA-234).
-
-
Incubation:
-
Incubate at 30°C with gentle shaking (250 rpm) for 24–48 hours.
-
Monitoring: Check conversion via HPLC or GC.[1]
-
-
Workup:
-
Acidify to pH 2 with HCl to stop the reaction and solubilize the amine.
-
Extract unreacted ketones with ethyl acetate (discard organic layer).
-
Basify aqueous layer to pH 12 and extract product with n-butanol or perform resin adsorption (e.g., cation exchange).
-
Evaporate solvent to yield trans-4-aminocyclohexanol .
-
Yield: 85–95% (>99% trans).
-
References
-
BenchChem Technical Support. (2025). Synthesis of trans-4-Aminocyclohexanol: Troubleshooting and Optimization. BenchChem.[1] Link
-
Sviatenko, O., et al. (2025).[2] One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.[2][3] ResearchGate. Link
-
Lehmann, B. (1999). Process for the preparation of trans-4-aminocyclohexanol.[1][2][3][4] European Patent EP0909753B1.[4] Link
-
Zhang, Y., et al. (2022).[3] Preparation method of 4-aminocyclohexanol using Ru-M/Al2O3 catalyst. CN Patent CN114436865A. Link
-
American Chemical Society. (2020). trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives. ACS Catalysis. Link
Sources
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of trans-4-Aminocyclohexanol Hydrochloride
As laboratory professionals, our responsibility extends beyond discovery and innovation to ensuring a safe environment for ourselves, our colleagues, and the broader community. The proper management of chemical waste is a cornerstone of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of trans-4-Aminocyclohexanol Hydrochloride (CAS No. 50910-54-8), moving beyond simple instructions to explain the scientific reasoning behind each procedural step.
This document is structured to serve as a self-validating operational plan, grounded in authoritative safety standards and regulatory compliance.
Part 1: Hazard Assessment and Chemical Profile
Before any handling or disposal, a thorough understanding of the compound's characteristics is paramount. Trans-4-Aminocyclohexanol hydrochloride is a solid organic compound.[1] While it is not classified as acutely toxic or environmentally hazardous under normal conditions, it presents tangible risks that dictate its handling and disposal pathway.[1][2][3]
The primary hazards, as identified in its Safety Data Sheet (SDS), are:
-
Serious Eye Irritation: Can cause significant eye damage upon contact.[1][4]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust.[1][3]
It is crucial to note that while some data sheets suggest it contains no substances known to be hazardous to the environment or non-degradable in wastewater treatment plants, this does not grant permission for sewer disposal.[1][3] Laboratory chemical waste, regardless of its apparent hazard level, must be managed through designated waste streams to prevent unintended reactions and environmental contamination.[5][6] The U.S. Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA) strictly regulate the disposal of laboratory chemicals, prohibiting their entry into regular trash or sewer systems.[7]
| Chemical Profile: trans-4-Aminocyclohexanol Hydrochloride | |
| CAS Number | 50910-54-8 |
| Molecular Formula | C₆H₁₃NO · HCl[1][2] |
| Physical State | Solid[1] |
| Primary Hazards | Skin Irritant, Serious Eye Irritant, Respiratory Irritant[1][3][4] |
| Incompatibilities | Strong oxidizing agents, Strong acids, Strong bases[8] |
| Disposal Classification | Non-Acutely Hazardous Chemical Waste. Must be disposed of via an approved waste disposal plant.[1][3][4][9] |
Part 2: Pre-Disposal Safety Protocol: Personal Protective Equipment (PPE)
Before beginning any waste consolidation or disposal procedures, ensuring adequate personal protection is a non-negotiable first step. The causality is simple: preventing exposure is the most effective safety measure. Your institution's Chemical Hygiene Plan (CHP), mandated by the Occupational Safety and Health Administration (OSHA), will detail specific PPE requirements.[10][11]
Essential PPE includes:
-
Eye Protection: Wear safety goggles or glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][8]
-
Hand Protection: Wear chemically compatible gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of properly after handling the waste.[12]
-
Protective Clothing: A lab coat or apron is required to prevent skin contact.[2]
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.[12] All handling of the solid waste should occur in a well-ventilated area, preferably within a chemical fume hood.[1][8]
Part 3: Disposal Workflow and Procedures
The disposal of trans-4-Aminocyclohexanol Hydrochloride must be treated as a hazardous waste process, managed through your institution's Environmental Health and Safety (EHS) or Office of Clinical and Research Safety (OCRS) department.[5] Never dispose of this chemical in the regular trash or down the drain.[5][6]
Caption: Disposal Decision Workflow for trans-4-Aminocyclohexanol Hydrochloride.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Causality: Proper segregation prevents dangerous chemical reactions within the waste container.[6][7] Amines and their salts must not be mixed with incompatible chemicals.
-
Procedure:
-
Identify the waste as "trans-4-Aminocyclohexanol Hydrochloride."
-
This waste must be segregated and stored separately from incompatible materials, especially strong oxidizing agents.[8][13] Keep it separate from waste streams containing acids, bases, and cyanides.[14]
-
Use a designated waste container for non-halogenated organic solids.
-
-
-
Container Selection and Labeling:
-
Causality: Containers must be chemically compatible to prevent leaks and deterioration.[7] Proper labeling is an EPA requirement to ensure safe handling and proper final disposal.[7][13]
-
Procedure:
-
Select a container that is in good condition, free of damage, and has a secure, leak-proof closure.[7]
-
Label the container clearly with the words "Hazardous Waste," the full chemical name "trans-4-Aminocyclohexanol Hydrochloride," and the approximate quantity.[13] Do not use abbreviations.
-
Keep the container closed at all times except when adding waste.
-
-
-
Waste Accumulation:
-
Causality: Federal and state regulations limit the amount of hazardous waste that can be stored in a lab and for how long.[5]
-
Procedure:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[13] This area must be at or near the point of generation and under the control of laboratory personnel.[7]
-
The SAA should be a secondary containment system (like a tray) to contain any potential leaks.
-
Once the container is full, or within the time limits specified by your institution (often 6-12 months for academic labs), arrange for its removal.[7][15]
-
-
-
Final Disposal via Institutional EHS:
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. kmpharma.in [kmpharma.in]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. vumc.org [vumc.org]
- 6. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 7. danielshealth.com [danielshealth.com]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
- 10. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 11. osha.gov [osha.gov]
- 12. capotchem.com [capotchem.com]
- 13. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
- 15. epa.gov [epa.gov]
- 16. spectrumchemical.com [spectrumchemical.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
